molecular formula C12H8N2O2S B2639636 2-Nitro-10H-phenothiazine CAS No. 1628-76-8

2-Nitro-10H-phenothiazine

Cat. No.: B2639636
CAS No.: 1628-76-8
M. Wt: 244.27
InChI Key: DVFXVHJBHVWHSW-UHFFFAOYSA-N
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Description

Evolution and Structural Diversity of the Phenothiazine (B1677639) Core in Contemporary Chemical Sciences

The phenothiazine scaffold, first synthesized in the late 19th century, has a rich history. Initially recognized for its use in dyes, its therapeutic potential was unlocked in the mid-20th century with the discovery of the antipsychotic properties of chlorpromazine (B137089). nih.gov This discovery catalyzed extensive research into phenothiazine derivatives, revealing a wide spectrum of biological activities, including antihistaminic, antiemetic, and antibacterial effects. nih.gov

The versatility of the phenothiazine core lies in its unique "butterfly" conformation and the ability to undergo substitution at various positions on the aromatic rings and the nitrogen atom of the central thiazine (B8601807) ring. This structural flexibility allows for the fine-tuning of its electronic and steric properties, leading to a broad range of applications. In contemporary chemical sciences, phenothiazines are not only crucial in drug development but are also investigated for their potential in materials science, such as in the development of organic electronics and photoredox catalysts. nih.govnih.gov

Unique Aspects of the 2-Nitro Substitution on the 10H-Phenothiazine Scaffold for Research Inquiry

The introduction of a nitro (-NO2) group at the 2-position of the 10H-phenothiazine scaffold dramatically alters its chemical personality. The nitro group is a strong electron-withdrawing group, which significantly influences the electron density distribution across the entire tricyclic system. This electronic perturbation has several important consequences for research inquiry:

Enhanced Reactivity: The presence of the nitro group at the 2-position enhances the reactivity of the phenothiazine ring system, making it a valuable precursor for the synthesis of more complex derivatives. This increased reactivity is particularly evident in nucleophilic aromatic substitution reactions. nih.govacs.org

Modified Redox Properties: The electron-withdrawing nature of the nitro group affects the electrochemical behavior of the molecule, making it more difficult to oxidize compared to the parent phenothiazine. researchgate.net This modulation of redox potential is a key area of investigation for applications in electrochemistry and materials science.

Potential for Biological Activity: The nitro group itself can be a pharmacophore. In various heterocyclic compounds, the nitro group can be reduced in biological systems to form reactive intermediates that can interact with cellular targets. nih.gov This opens avenues for investigating the potential of 2-Nitro-10H-phenothiazine and its derivatives as therapeutic agents.

Overview of Key Research Avenues for this compound

The unique properties of this compound have made it a focal point in several key research areas:

Synthetic Chemistry: It serves as a fundamental building block for the synthesis of a wide range of phenothiazine derivatives. Its reactivity allows for the introduction of various functional groups, leading to novel compounds with tailored properties. nih.govacs.org

Medicinal Chemistry: Researchers are exploring the potential of this compound and its derivatives as antimicrobial and anticancer agents. nih.gov The ability of the phenothiazine core to interact with biological targets, combined with the electronic influence of the nitro group, provides a basis for designing new therapeutic molecules.

Materials Science: The electronic properties of this compound make it a candidate for applications in materials science. For instance, it has been used in the development of photoinitiators for polymerization processes.

Contextualizing this compound within Electron-Rich Heterocyclic Systems for Advanced Studies

This compound belongs to the broader class of electron-rich heterocyclic systems. These systems are characterized by the presence of heteroatoms (like nitrogen and sulfur) that donate electron density to the ring system. nih.gov However, the introduction of a potent electron-withdrawing group like the nitro group creates a fascinating electronic push-pull system within the molecule.

This internal electronic conflict makes this compound an excellent model compound for studying fundamental concepts in physical organic chemistry, such as reaction mechanisms, electronic effects, and structure-property relationships. nih.gov Its behavior can be compared and contrasted with other substituted phenothiazines and related heterocyclic systems to gain a deeper understanding of how subtle structural modifications can lead to significant changes in chemical and physical properties. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound sigmaaldrich.com
Molecular Formula C12H8N2O2S
InChI Key DVFXVHJBHVWHSW-UHFFFAOYSA-N sigmaaldrich.com
Physical Form Yellow to Brown Solid sigmaaldrich.com
Purity 95% sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-10H-phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-14(16)8-5-6-12-10(7-8)13-9-3-1-2-4-11(9)17-12/h1-7,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFXVHJBHVWHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Nitro 10h Phenothiazine

Established Synthetic Pathways for 2-Nitro-10H-Phenothiazine

The construction of the this compound scaffold can be achieved through several strategic approaches, each with its own merits and limitations. Key methods include the direct nitration of the parent phenothiazine (B1677639) ring, the elegant Smiles rearrangement, and the efficient assembly via multicomponent reactions.

Nitration Protocols of 10H-Phenothiazine: Controlled Synthesis and Positional Selectivity

The direct nitration of 10H-phenothiazine presents a straightforward route to introduce a nitro group onto the aromatic framework. However, controlling the position of nitration is a significant challenge due to the high reactivity of the phenothiazine nucleus, which can lead to a mixture of isomers and oxidation of the sulfur atom. The reaction of 10H-phenothiazine with nitric acid can initially form a phenothiazine cation radical, which is then oxidized to the phenazathionium cation. This cation can then react with the nitrite (B80452) anion to yield the nitro derivative. researchgate.net Studies have shown that the nitration of phenothiazine can lead to the formation of 3-nitrophenothiazine S-oxide. researchgate.net

Achieving selectivity for the 2-position requires careful control of reaction conditions, including the choice of nitrating agent, solvent, and temperature. While direct nitration with mixed acids like nitric acid and sulfuric acid is a common strategy for aromatic compounds, the harsh conditions can lead to over-nitration and side products in the case of sensitive substrates like phenothiazine. Milder nitrating agents and alternative protocols are often sought to improve the regioselectivity. For instance, the use of bismuth subnitrate in the presence of thionyl chloride has been reported for the selective mononitration of various aromatic compounds, offering a potential avenue for controlled nitration of the phenothiazine core. researchgate.net

Smiles Rearrangement Approaches to this compound and its Derivatives

The Smiles rearrangement is a powerful and widely utilized intramolecular nucleophilic aromatic substitution reaction for the synthesis of phenothiazines, including 2-nitro substituted derivatives. researchgate.netresearchgate.netnih.gov This method typically involves the cyclization of a suitably substituted 2-amino-2'-nitrodiphenyl sulfide (B99878) derivative. researchgate.netnih.gov The general strategy involves the condensation of a substituted 2-aminothiophenol (B119425) with a 2-halonitrobenzene derivative to form the diaryl sulfide intermediate. Subsequent treatment of this intermediate with a base promotes the Smiles rearrangement and cyclization to afford the phenothiazine scaffold. researchgate.net

A key advantage of this method is the inherent control over the substitution pattern on the final phenothiazine ring, which is determined by the substituents on the starting materials. For the synthesis of this compound, this would typically involve a starting material where the nitro group is positioned on the appropriate aromatic ring of the diphenyl sulfide precursor. A common precursor for this transformation is a 2-acylamido-2'-nitrodiphenyl sulfide. The acylamido group serves to activate the system and can be hydrolyzed during or after the cyclization to yield the desired 10H-phenothiazine. google.com

For example, the synthesis of 2-substituted phenothiazines can be achieved by refluxing a 2-acylamido-4-substituted-2'-nitrodiphenylsulfide in the presence of a basic condensing agent like potassium carbonate in an aprotic solvent such as N,N-dimethylformamide (DMF). google.com This process facilitates the Smiles rearrangement followed by cyclization. google.com

Table 1: Synthesis of 2-Substituted Phenothiazines via Smiles Rearrangement google.com

Reactant (R-group on 2-formamido-4-R-substituted-2'-nitro-diphenylsulfide)Product (2-R-substituted-phenothiazine)
ChloroChloro
FluoroFluoro
MethylMethyl
MethoxyMethoxy
MethylmercaptoMethylmercapto
TrifluoromethylmercaptoTrifluoromethylmercapto
TrifluoromethoxyTrifluoromethoxy
MethylsulfonylMethylsulfonyl
AcetylAcetyl
CyanoCyano
IsocyanoIsocyano

This table is based on examples provided for the synthesis of various 2-substituted phenothiazines using a process involving the Smiles rearrangement.

Multicomponent Reactions for Scaffold Assembly and Functionalization

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex heterocyclic scaffolds like phenothiazines. These reactions involve the combination of three or more starting materials in a single pot to form the final product, often with high bond-forming efficiency.

While specific MCRs for the direct synthesis of this compound are not extensively documented, general MCRs for the phenothiazine core have been developed. For instance, a three-component reaction of cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts promoted by an iodine-containing reagent has been reported for the selective synthesis of phenothiazines. google.com Another transition-metal-free method involves the reaction of cyclohexanones and 2-aminobenzenethiols. researchgate.net These methods offer a versatile platform for the construction of the phenothiazine ring system, and with appropriately substituted starting materials, they could potentially be adapted for the synthesis of this compound.

Advanced Functionalization Strategies for this compound Derivatives

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of a wide range of functional groups. These modifications are crucial for tuning the physicochemical and biological properties of the resulting derivatives. A key site for functionalization is the nitrogen atom at the 10-position.

N-Substitution Reactions at the 10-Position

The nitrogen atom of the phenothiazine ring is nucleophilic and can readily undergo substitution reactions, providing access to a vast library of N-substituted derivatives.

Alkylation: The N-alkylation of phenothiazines is a common and straightforward method for introducing alkyl groups at the 10-position. nih.govchemrxiv.org This is typically achieved by reacting the phenothiazine with an alkyl halide in the presence of a base. The choice of base and solvent can influence the reaction efficiency. For instance, the N-alkylation of 2-methoxy-10H-phenothiazine has been revisited to introduce a 3-dimethylaminopropyl group, which can be further derivatized. nih.gov While specific examples for the N-alkylation of this compound are not abundant in the readily available literature, the general principles of phenothiazine alkylation would apply. The presence of the electron-withdrawing nitro group might influence the nucleophilicity of the nitrogen atom, potentially requiring specific reaction conditions.

Acylation: N-acylation provides another important route to functionalize the 10-position of the phenothiazine ring, introducing an acyl group that can serve as a handle for further transformations or as a key structural feature in its own right. N-acylation is typically carried out using acylating agents such as acyl chlorides or acid anhydrides. For example, N10-chloroacetyl phenothiazine can be synthesized by reacting phenothiazine with chloroacetyl chloride. Similar to alkylation, the reactivity of this compound in acylation reactions would be influenced by the electronic nature of the nitro substituent.

Table 2: Examples of N-Substitution Reactions on the Phenothiazine Scaffold

Starting PhenothiazineReagentProductReaction TypeReference
10H-PhenothiazineChloroacetyl chlorideN10-Chloroacetyl phenothiazineAcylation
2-Methoxy-10H-phenothiazine3-Dimethylaminopropyl chloride10-(3-Dimethylaminopropyl)-2-methoxy-10H-phenothiazineAlkylation nih.gov

This table provides examples of N-substitution on the general phenothiazine scaffold, illustrating the types of transformations possible. Specific data for this compound is limited in the cited sources.

Synthesis of N-Mannich Bases Incorporating the this compound Moiety

The introduction of N-Mannich bases to the this compound scaffold represents a key synthetic transformation. The Mannich reaction, in this context, involves the aminoalkylation of the secondary amine nitrogen (N-10) of the phenothiazine ring. This reaction typically proceeds by treating this compound with formaldehyde (B43269) and a secondary amine, such as dimethylamine, diethylamine, piperidine, or morpholine. researchgate.netresearchgate.net The general mechanism involves the formation of an electrophilic iminium ion from the reaction of formaldehyde and the secondary amine, which is then attacked by the nucleophilic N-10 atom of the phenothiazine ring.

The reaction is often carried out in a protic solvent like ethanol (B145695) and may be heated under reflux to ensure completion. nih.gov The resulting N-Mannich bases, formally known as 10-(aminoalkyl)-2-nitro-10H-phenothiazines, are valuable intermediates for further functionalization. The presence of the electron-withdrawing nitro group at the C-2 position can influence the nucleophilicity of the N-10 atom, potentially requiring optimized reaction conditions, such as extended reaction times or the use of a suitable base to facilitate the reaction.

Modification of the Nitro Group: Reduction to Amino Derivatives

The reduction of the nitro group at the C-2 position to a primary amino group is a fundamental transformation, yielding 2-amino-10H-phenothiazine, a versatile precursor for a wide array of derivatives. This conversion significantly alters the electronic properties of the phenothiazine system, turning a strongly electron-withdrawing substituent into a strongly electron-donating one. libretexts.org

Several established methods for the reduction of aromatic nitro compounds are applicable to this compound. wikipedia.org

Catalytic Hydrogenation: This is a widely used method involving the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is typically performed in a solvent such as ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere. This method is often clean and efficient, yielding the desired amine in high purity.

Metal-Based Reductions: The reduction can be achieved using metals in an acidic medium, such as iron powder in acetic acid or tin (II) chloride in hydrochloric acid. wikipedia.orgyoutube.com These classical methods are robust and effective for nitro group reduction.

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally not used for simple nitroarene reductions due to potential side reactions, milder reagents like sodium borohydride (B1222165) (NaBH₄) can be effective in the presence of a suitable catalyst system, such as transition metal complexes like Ni(PPh₃)₄. jsynthchem.commdpi.com

The resulting 2-amino-10H-phenothiazine opens up avenues for subsequent reactions, including diazotization to form diazonium salts, which are themselves valuable intermediates for introducing a variety of other functional groups.

Oxidation Reactions at the Sulfur Atom: Formation of Sulfoxides and Sulfones

The sulfur atom at the 5-position of the phenothiazine ring is susceptible to oxidation, leading to the formation of two stable oxidation states: the sulfoxide (B87167) and the sulfone. nih.gov This transformation significantly impacts the geometry and electronic nature of the heterocyclic ring system. The oxidation of this compound yields this compound-5-oxide and this compound-5,5-dioxide, respectively.

The oxidation is typically achieved using common oxidizing agents. The degree of oxidation can be controlled by the choice of oxidant and the reaction conditions.

Formation of Sulfoxides: Milder oxidation conditions generally favor the formation of the sulfoxide. Reagents such as dilute hydrogen peroxide (H₂O₂), or sodium periodate (B1199274) (NaIO₄) are commonly employed. For instance, oxidation of phenothiazines with nitric acid (HNO₃) in the presence of perchloric acid (HClO₄) has been shown to yield nitrophenothiazine-S-oxides. cdnsciencepub.com Electrochemical methods also provide a controlled means of oxidizing the sulfide to a sulfoxide. nih.gov

Formation of Sulfones: Stronger oxidizing agents or more forcing conditions are required to achieve the dioxide state. Reagents like excess hydrogen peroxide, often in the presence of an acid catalyst like acetic acid, or potassium permanganate (B83412) (KMnO₄) can be used. The sulfoxide can also be isolated and subjected to a second oxidation step to yield the sulfone.

The introduction of one or two oxygen atoms at the sulfur bridge alters the dihedral angle of the phenothiazine tricycle, making it less folded, and modulates the electron-donating character of the sulfur atom. nih.gov

Interactive Table: Oxidation Products of this compound

Product NameStructureOxidation State of Sulfur
This compound-5-oxideS=O+4
This compound-5,5-dioxideO=S=O+6

Electrophilic Aromatic Substitution on the Phenothiazine Ring System

The phenothiazine nucleus is an electron-rich aromatic system, generally reactive towards electrophilic aromatic substitution (EAS). However, in this compound, the reaction is complicated by the presence of the strongly deactivating, meta-directing nitro group (-NO₂). ck12.orgmsu.edu

The directing effects on the two aromatic rings are different:

Ring A (unsubstituted ring): Substitution is directed by the electron-donating nitrogen and sulfur atoms. These are ortho, para-directing, activating the C-1, C-3, C-7, and C-9 positions. The most nucleophilic positions are generally C-3 and C-7.

Ring C (nitro-substituted ring): This ring is strongly deactivated by the -NO₂ group at C-2. Any further substitution on this ring is highly disfavored but would be directed to the meta position, C-4. msu.edu

Therefore, electrophilic attack is overwhelmingly likely to occur on the unsubstituted A-ring, primarily at the C-3 and C-7 positions. Common EAS reactions include:

Halogenation: Introduction of chlorine, bromine, or iodine using reagents like Cl₂, Br₂, or I₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃).

Nitration: Further nitration with a mixture of nitric acid and sulfuric acid would likely occur on the activated ring, despite the presence of a deactivating group on the other.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H).

Transition Metal-Catalyzed Coupling Reactions for Extended Conjugation

Transition metal-catalyzed cross-coupling reactions are powerful tools for extending the π-conjugated system of this compound, enabling the synthesis of complex architectures. There are several strategies to achieve this:

Denitrative Coupling: The nitro group itself can be used as a leaving group in certain cross-coupling reactions. Palladium or Rhodium-catalyzed reactions can couple nitroarenes with partners like arylboronic acids, effectively replacing the -NO₂ group with an aryl group. acs.org This approach offers a direct route to C-2 functionalized phenothiazines without needing to first convert the nitro group.

Coupling of Amino Derivatives: The nitro group can be reduced to an amine (2-amino-10H-phenothiazine), as described in section 2.2.2. The resulting amino group can then be converted to a diazonium salt, which can participate in reactions like the Heck or Suzuki coupling. Alternatively, the amine can be used in Buchwald-Hartwig amination reactions.

Coupling of Halo-derivatives: Following electrophilic halogenation (section 2.2.4), a halogen atom (e.g., Br, I) can be introduced onto the phenothiazine ring system. This halo-phenothiazine derivative becomes an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid (Ar-B(OH)₂) to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand (e.g., phosphines), and a base. nih.govnih.gov

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for achieving high yields and selectivity in the derivatization of this compound. The choice of catalysts, solvent systems, temperature, and reaction time can dramatically influence the outcome of a chemical transformation. For instance, in the synthesis of 2-substituted phenothiazines via cyclization, reaction temperatures in the range of 100-140°C are often optimal. google.com

Role of Catalysts and Solvent Systems in Derivatization

The strategic selection of catalysts and solvents is crucial for controlling the reactivity and selectivity of synthetic transformations involving this compound.

Role of Catalysts:

Acid/Base Catalysis: In Mannich reactions, while often proceeding without a catalyst, the addition of a catalytic amount of acid can accelerate the formation of the required iminium ion. Conversely, in cyclization reactions to form the phenothiazine ring, a basic condensing agent like potassium carbonate is often essential. google.com

Transition Metal Catalysts: As detailed in section 2.2.5, transition metals, particularly palladium, are indispensable for cross-coupling reactions. The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., PPh₃, XPhos, SPhos) is critical for catalytic efficiency, determining reaction rates and substrate scope. nih.gov Nickel catalysts are also employed for reductive coupling reactions. nih.gov

Phase Transfer Catalysts: For reactions involving immiscible phases or reagents with low solubility, phase transfer catalysts (e.g., quaternary ammonium salts) can enhance reaction rates by transporting the reacting species across the phase boundary.

Role of Solvent Systems:

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) (MeCN) are often preferred for nucleophilic substitution and transition metal-catalyzed reactions. google.com They can solvate cations well, leaving the anion more reactive. DMF is a common solvent for phenothiazine cyclization reactions. google.com

Polar Protic Solvents: Alcohols like ethanol and methanol (B129727) are frequently used for reactions such as the Mannich reaction and reductions with sodium borohydride. jsynthchem.commdpi.com They can participate in hydrogen bonding and are effective at solvating both cations and anions.

Nonpolar Solvents: Solvents like toluene (B28343) or hexane (B92381) are used in specific applications, such as for the purification of products via recrystallization or in certain coupling reactions where precise control over polarity is needed. nih.gov

The interplay between the catalyst and solvent system is key. For example, the efficiency of a palladium-catalyzed Suzuki coupling can be highly dependent on the solvent mixture (e.g., toluene/water) and the choice of base (e.g., K₂CO₃, Cs₂CO₃), which must be optimized for each specific substrate to maximize yield and minimize side products.

Microwave-Assisted and Ultrasound-Assisted Synthesis for this compound Derivatives

Conventional synthetic methods for phenothiazine derivatives often require long reaction times, high temperatures, and the use of hazardous solvents. In contrast, microwave-assisted organic synthesis (MAOS) and ultrasound-assisted methods offer significant advantages, including accelerated reaction rates, higher yields, and milder reaction conditions, aligning with the principles of green chemistry. orientjchem.orgnih.gov

Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed for the synthesis of various phenothiazine derivatives. mdpi.comresearchgate.net The cyclization of substituted diphenylamines to form the phenothiazine ring, a key synthetic step, can be dramatically expedited using microwave heating, even with bulky substituents that would otherwise lead to low yields under classical conditions. mdpi.com For instance, the synthesis of phenothiazine derivatives has been achieved through a two-step microwave-assisted method involving the formation of a biphenyl (B1667301) amino derivative followed by thionation. orientjchem.org

While specific data on the microwave-assisted synthesis of this compound derivatives is not extensively documented, analogous reactions suggest its feasibility. For example, the Ullmann condensation, a common method for forming the diphenylamine (B1679370) precursor to phenothiazines, can be efficiently carried out under microwave irradiation in dry media. researchgate.net A plausible microwave-assisted route to this compound derivatives could involve the reaction of a suitably substituted 2-aminobenzenethiol with a 2-chloro-1-nitrobenzene derivative, followed by a Smiles rearrangement and subsequent functionalization. nih.gov

The following table illustrates a hypothetical microwave-assisted synthesis of this compound derivatives based on established protocols for related compounds.

EntryReactant 1Reactant 2ConditionsReaction Time (min)Yield (%)
12-Amino-5-nitrobenzenethiol1-Chloro-2-nitrobenzeneMicrowave, 150W, DMF1585
2This compound1-Bromo-3-chloropropaneMicrowave, 200W, K₂CO₃, DMF1090
3This compoundBenzoyl chlorideMicrowave, 180W, Pyridine592

Note: This data is illustrative and based on analogous reactions of other phenothiazine derivatives.

Ultrasound-Assisted Synthesis

Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov This technique has been successfully applied to various organic transformations, including the synthesis of heterocyclic compounds. researchgate.netresearchgate.netsigmaaldrich.com

The nitration of aromatic compounds, a fundamental step in the synthesis of this compound precursors, can be significantly improved using ultrasound. For example, the nitration of phenols has been shown to be faster and more selective under ultrasonic conditions. nih.gov Furthermore, ultrasound has been utilized in the synthesis of various heterocyclic derivatives, often resulting in shorter reaction times and higher yields compared to conventional methods. researchgate.net

An efficient ultrasound-assisted synthesis of this compound derivatives could be envisioned, potentially starting from the ultrasound-promoted nitration of a phenothiazine precursor or the cyclization of appropriate precursors under sonochemical conditions.

The following table provides a comparative overview of conventional versus ultrasound-assisted synthesis for a related class of heterocyclic compounds, highlighting the typical improvements observed.

EntryProductConventional Method (Time, h)Conventional Method (Yield, %)Ultrasound Method (Time, min)Ultrasound Method (Yield, %)
1Thiophene Chalcone Derivative6-870-7515-2085-90
2Benzoxazinonylacetohydrazide4-665-7210-1580-88
35,5-Diphenylhydantoin5-778-8220-3090-95

Note: This data is for analogous heterocyclic systems and serves to illustrate the potential benefits of ultrasound-assisted synthesis for this compound derivatives.

Mechanistic Studies of this compound Reactions

The reactivity of this compound is largely governed by the electron-withdrawing nature of the nitro group, which significantly influences the electron density of the phenothiazine ring system. This makes the aromatic rings susceptible to nucleophilic attack, a key reaction pathway for the functionalization of this compound.

The mechanism of nucleophilic aromatic substitution (SNAr) in nitroarenes is a well-established two-step process. researchgate.netd-nb.inforsc.org In the case of this compound, a nucleophile attacks one of the electron-deficient carbon atoms of the aromatic rings, typically at positions ortho or para to the nitro group. This initial addition step is generally the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netd-nb.info The negative charge in this intermediate is delocalized over the aromatic system and onto the nitro group, which is crucial for its stability.

In the second step, the leaving group, which can be a halide or another suitable group, is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The stability of the Meisenheimer complex is a key factor in determining the feasibility and rate of the SNAr reaction. The strong electron-withdrawing capacity of the nitro group is paramount in stabilizing this intermediate. nih.gov

For this compound, nucleophilic substitution can also occur at the nitrogen atom of the phenothiazine ring (N-alkylation or N-acylation), which proceeds through a different mechanism, typically an SN2 reaction if the electrophile is an alkyl halide. mdpi.com The reactivity of the N-H bond in phenothiazine derivatives has been a subject of study, and its deprotonation can facilitate various synthetic transformations. nih.gov

The presence of the nitro group can also influence the reactivity of the sulfur atom in the phenothiazine ring, although this is less commonly exploited in synthetic transformations. Quantum chemical calculations on related phenothiazine derivatives have been used to understand the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Nitro 10h Phenothiazine and Its Research Derivatives

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are indispensable in modern chemistry for the detailed structural and electronic characterization of molecules. In the study of 2-Nitro-10H-phenothiazine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), and Mass Spectrometry (MS) provide a comprehensive understanding of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Chemical Shift Analysis, Conformational Studies

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of each atom.

A study of 2-nitrophenothiazine reported the following ¹H NMR spectral data, which is crucial for identifying the positions of protons on the phenothiazine (B1677639) ring system. The signals observed correspond to the various protons in the molecule, with their chemical shifts (δ) and coupling constants (J) providing insights into their electronic environment and spatial relationships. nih.gov

¹H NMR Data for 2-Nitrophenothiazine: nih.gov

δ 9.01 (s, 1H, N-H)

δ 7.60-7.59 (dd, 1H, J = 2.40 Hz, J = 8.47 Hz)

δ 7.46-7.45 (d, 1H, J = 2.41 Hz)

δ 7.18-7.16 (d, 1H, J = 8.47 Hz)

δ 7.10-7.06 (ddd, 1H, J = 1.36 Hz, J = 7.64 Hz, J = 15.28 Hz)

δ 6.99-6.94 (dd, 1H, J = 1.20 Hz, J = 7.67 Hz)

δ 6.87-6.83 (ddd, 1H, J = 1.10, J = 7.53 Hz, J = 15.01 Hz)

δ 6.70-6.68 (dd, 1H, J = 1.00, J = 7.91 Hz)

The presence of the nitro group significantly influences the chemical shifts of the nearby protons and carbons due to its electron-withdrawing nature. This effect is a key aspect of the NMR analysis of nitro-substituted phenothiazines. saspublishers.com Furthermore, conformational studies using NMR techniques can reveal the non-planar "butterfly" conformation of the phenothiazine ring, a characteristic feature of this class of compounds. nih.govmdpi.com

Detailed ¹³C NMR data, while not explicitly found for the parent this compound in the provided search results, is available for various derivatives and is essential for a complete structural assignment. For instance, in related phenothiazine derivatives, the carbon atoms of the aromatic rings typically appear in the δ 115–145 ppm range in ¹³C NMR spectra. rsc.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Protons in Phenothiazine Derivatives

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-17.46-7.45d2.41
H-37.60-7.59dd2.40, 8.47
H-47.18-7.16d8.47
Aromatic H6.70-7.10m
N-H9.01s

Vibrational Spectroscopy (FTIR and Raman): Detailed Analysis of Nitro Group and Core Vibrations, Hydrogen Bonding Networks

The characteristic vibrational frequencies of the nitro group (NO₂) are prominent in the IR spectrum. Asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1580-1490 cm⁻¹ and 1360-1290 cm⁻¹, respectively. nih.govorientjchem.org Studies on dinitrophenothiazine derivatives have reported NO₂ stretching bands around 1587 cm⁻¹ and 1300 cm⁻¹. brieflands.com The C-N stretching vibration is also a key diagnostic peak, often appearing around 1300 cm⁻¹. brieflands.com

The core vibrations of the phenothiazine ring system, including C=C stretching of the aromatic rings and C-S and C-N stretching vibrations, also give rise to characteristic bands in the FTIR and Raman spectra. The N-H stretching vibration in 10H-phenothiazines is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. brieflands.com

The formation of hydrogen bonding networks, particularly involving the N-H group of the phenothiazine ring and the nitro group of an adjacent molecule, can be inferred from shifts in the vibrational frequencies of these groups. For example, in the solid state, intermolecular hydrogen bonds can lead to a broadening and shifting to lower wavenumbers of the N-H stretching band.

Interactive Data Table: Key Vibrational Frequencies for Nitro-Phenothiazine Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H Stretch3300-3500
C-H Aromatic Stretch3000-3100
NO₂ Asymmetric Stretch1580-1490
C=C Aromatic Stretch1600-1450
NO₂ Symmetric Stretch1360-1290
C-N Stretch1300-1200

Mass Spectrometry (MS): Fragmentation Patterns and High-Resolution Mass Determination for Structural Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a precise determination of the molecular mass of this compound, allowing for the unambiguous confirmation of its elemental formula (C₁₂H₈N₂O₂S). chemsrc.com The exact mass of this compound is 244.03100 u. chemsrc.com

The electron ionization (EI) mass spectrum of phenothiazine and its derivatives typically shows a prominent molecular ion peak (M⁺). The fragmentation pattern provides valuable structural information. For instance, the mass spectrum of 2-(trifluoromethyl)-10H-phenothiazine, a related compound, has been documented and can serve as a reference for understanding the fragmentation pathways. nist.gov In the case of dinitrophenothiazine derivatives, fragmentation can involve the loss of a nitro group ([M-NO₂]⁺) or other characteristic fragments. brieflands.com For example, a dinitrophenothiazine derivative showed a molecular ion peak at m/z 290 [M+H]⁺ and a fragment corresponding to the loss of an oxygen atom at 274 [M+H-O]⁺. brieflands.com

X-ray Crystallography for Solid-State Structural Analysis

Determination of Molecular Conformation and Geometry (e.g., Butterfly Angle, Bond Lengths, Bond Angles)

The phenothiazine ring system is not planar but adopts a folded or "butterfly" conformation. nih.goviucr.org The degree of folding is quantified by the butterfly angle, which is the dihedral angle between the two benzene (B151609) rings. For phenothiazine derivatives, this angle typically ranges from 153° to 165°. iucr.orgrsc.org For instance, in a 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine derivative, the butterfly angle was found to be 153.87 (7)°. iucr.org In some dinitrophenothiazine derivatives, the dihedral angle between the outer rings was measured to be around 14°. acs.org

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

Hydrogen bonding involving the N-H group of the phenothiazine ring and the oxygen atoms of the nitro group of a neighboring molecule is a significant intermolecular interaction. acs.org For example, in the crystal structure of 2-butylamino-3-nitrophenothiazine, an intramolecular N-H···O hydrogen bond was observed. acs.org

Furthermore, the planar aromatic rings of the phenothiazine core can engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The nature and extent of these interactions are dependent on the specific substituents on the phenothiazine ring. For example, some nitro-substituted phenothiazines have been observed to form infinite stacks in the solid state. nih.gov

Polymorphism and Co-crystallization Studies of this compound

The three-dimensional arrangement of molecules in the solid state, governed by polymorphism and the ability to form co-crystals, significantly influences the material's physicochemical properties. For phenothiazine and its derivatives, the non-planar "butterfly" structure of the central ring is a defining characteristic.

While specific polymorphism studies on this compound are not extensively documented in the reviewed literature, research on related structures provides significant insights. The crystal structure of 2,3-dinitrophenothiazine, for instance, reveals a significantly puckered phenothiazine system with a dihedral angle of 23.13° between the two outer benzene rings. acs.org The central six-membered ring adopts a distorted boat conformation, and the nitro groups are rotated relative to their attached rings by 21.0° and 51.6°. acs.org This inherent non-planarity is a key factor in the crystal packing of phenothiazine derivatives.

The propensity of phenothiazines to form multi-component crystals, or co-crystals, has been more broadly explored. Co-crystallization relies on non-covalent interactions to create novel crystalline solids with tailored properties. Studies have shown that phenothiazine can form co-crystals with various molecules through specific intermolecular interactions.

Amine-Nitro Interactions: In a co-crystal with trinitrotoluene (TNT), the phenothiazine molecule interacts via its amine group with the nitro groups of TNT. umich.edu

Hydrogen Bonding: Co-crystals of phenothiazine and phenazine (B1670421) are stabilized by N-H···N and C-H···S hydrogen bonds, forming distinct tetramer units. eurjchem.com

Halogen Bonding: Phenothiazine has been co-crystallized with 1,4-diiodotetrafluorobenzene. nih.govoup.com In this structure, C–I···N/S/π halogen bonds create a one-dimensional chain, demonstrating the role of the sulfur and nitrogen heteroatoms, as well as the π-system, as halogen bond acceptors. nih.govoup.com

These studies collectively suggest that this compound possesses a high potential for forming co-crystals. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the nitro group), in addition to the electron-rich aromatic system and sulfur atom, provides multiple sites for directed intermolecular interactions, making it a versatile building block for supramolecular chemistry. oup.com

Table 1: Crystallographic Data for a Related Dinitro-Phenothiazine Derivative

Compound Crystal System Space Group Dihedral Angle (°) Ref.

Photophysical Characterization

The interaction of this compound with light is dictated by its electronic structure, which is significantly influenced by the phenothiazine core and the attached nitro group.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Effects of Substitution

The UV-Vis absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states. For the parent 10H-phenothiazine, the spectrum is characterized by transitions within the π-electron system of the aromatic rings. The introduction of substituents dramatically modulates these transitions.

The nitro group (-NO₂) is a strong electron-withdrawing group. When attached to the phenothiazine ring system, it is expected to cause a significant shift in the absorption bands compared to the unsubstituted molecule. This is due to the perturbation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Specifically, the nitro group lowers the LUMO energy, which can lead to a bathochromic (red-shift) of the lowest energy absorption band, corresponding to the HOMO→LUMO transition. This transition often has significant intramolecular charge transfer (ICT) character, from the electron-rich phenothiazine core to the electron-deficient nitro-substituted ring.

Studies on related phenothiazine derivatives confirm these principles:

Extended Conjugation: Extending the π-conjugation of the phenothiazine core by fusing additional aromatic rings results in a significant red-shift and an increase in the molar extinction coefficient (ε). rsc.org

Donor-Acceptor Systems: In derivatives where phenothiazine acts as an electron donor connected to an acceptor unit, the ICT band is prominent. The oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone weakens the donor strength of the phenothiazine unit, leading to a blue-shift in the absorption spectrum. acs.org

Azo Derivatives: The coupling of diazonium ions to 4-amino-[10H]-phenothiazine to create azo-phenothiazine derivatives also results in bathochromic shifts due to the extended conjugation. gouni.edu.ng

While a specific high-resolution spectrum for this compound is not provided in the searched literature, characterization data for its synthesis confirms its structure via IR spectroscopy, which shows characteristic peaks for the N-H group (3341 cm⁻¹) and the nitro group (1504 and 1324 cm⁻¹). nih.gov

Table 2: Representative UV-Vis Absorption Data for Phenothiazine Derivatives

Compound Solvent λ_max (nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Ref.
Extended Phenothiazine (3) DMF 339 ~30,000 rsc.org
Extended Phenothiazine (4) DMF 341 ~45,000 rsc.org
Extended Phenothiazine (5) DMF 348 ~60,000 rsc.org
NPI-PTZ4 (Oxygen-free) Toluene (B28343) ~580 Not specified acs.org

Fluorescence and Phosphorescence Spectroscopy: Excited State Dynamics and Quantum Yields

Following light absorption, the excited molecule can relax through radiative pathways, namely fluorescence (from the lowest singlet excited state, S₁) and phosphorescence (from the lowest triplet excited state, T₁). Phenothiazine derivatives exhibit complex and often competing excited-state deactivation pathways.

Fluorescence: The fluorescence quantum yield (Φf) of many phenothiazine derivatives is notably low, indicating that non-radiative decay pathways are highly efficient. nih.gov The emission wavelength is highly sensitive to substituents and the solvent environment. For donor-acceptor type phenothiazine derivatives, the fluorescence is often red-shifted in polar solvents, which is characteristic of an ICT excited state that is stabilized by the solvent. acs.org However, for some systems, increasing solvent polarity can drastically decrease the fluorescence quantum yield due to the promotion of non-radiative decay from the charge-separated state. acs.org

Phosphorescence: The presence of a nitro group, a classic functional group known to promote intersystem crossing (ISC) via spin-orbit coupling, suggests that this compound could be a candidate for phosphorescence. rsc.org In many organic molecules, the transition from the S₁ state to the T₁ state is formally forbidden, but the heavy atom effect (e.g., sulfur in phenothiazine) and the presence of n-π* states associated with the nitro group can enhance the rate of ISC. Research on push-pull phenothiazine isomers has revealed room-temperature phosphorescence peaking between 520 and 565 nm. acs.org Similarly, a double heterohelicene containing two benzo[b]phenothiazine units exhibits intense, long-lived circularly polarized room-temperature phosphorescence. nii.ac.jp This emission is attributed to efficient ISC followed by radiative decay from the triplet state. nii.ac.jp

The combination of the sulfur heteroatom and the nitro group in this compound likely leads to efficient population of the triplet state, potentially resulting in observable phosphorescence, especially at low temperatures or in rigid matrices where non-radiative decay pathways are suppressed.

Time-Resolved Spectroscopy for Elucidating Excited State Lifetimes and Energy Transfer Mechanisms

Time-resolved spectroscopic techniques are indispensable for mapping the complex deactivation pathways of excited states, measuring their lifetimes, and observing transient species.

Femtosecond Transient Absorption (fs-TA): This technique allows for the direct observation of the initial excited states and their evolution on the femtosecond to picosecond timescale. For nitroaromatic compounds, fs-TA is crucial for studying the ultra-fast intersystem crossing, which can occur on a sub-picosecond timescale. rsc.org In donor-acceptor phenothiazine systems, fs-TA can track the conversion from an initially formed locally excited (LE) state to a more stable intramolecular charge transfer (ICT) state. acs.orgacs.org

Nanosecond Transient Absorption (ns-TA): This method is used to study longer-lived transient species, such as triplet states and radical ions, which form on the nanosecond to microsecond timescale. For 2-aminophenothiazine, ns-TA has been used to characterize the triplet state, which has absorption maxima at 420 and 510 nm. nih.gov For this compound, ns-TA would be expected to reveal the absorption signature of its T₁ state, which is populated via fast ISC.

Time-Resolved Fluorescence: Techniques like Time-Correlated Single-Photon Counting (TCSPC) or fluorescence up-conversion measure the decay of the fluorescence emission, providing the fluorescence lifetime (τf). acs.org These lifetimes are typically in the nanosecond range for fluorescent phenothiazine derivatives. acs.org A complex, multi-exponential decay often indicates the presence of multiple emitting species or competing deactivation pathways. For instance, in some phenothiazine systems, time-resolved emission spectra show a significant red-shift over time, directly visualizing the relaxation from an LE state to an ICT state. acs.org

For this compound, a combination of these techniques would be expected to reveal an ultra-fast decay of the S₁ state due to efficient ISC, followed by the formation of a relatively long-lived T₁ state. The dynamics would likely be sensitive to solvent polarity, which would modulate the energy levels of any ICT states involved in the deactivation pathway. rsc.org

Table 3: Representative Excited State Data for Phenothiazine Derivatives

Compound/System Technique Observation Lifetime/Rate Ref.
NPI-PTZ4 (in Toluene) ns-TA Population of T₁ triplet state Long-lived (μs) acs.org
p-PTZ Isomer (in DMSO) Fluorescence Up-conversion Conversion from LE to ICT state - acs.org
2-Aminophenothiazine ns-TA Triplet state absorption - nih.gov

Computational and Theoretical Chemistry Studies of 2 Nitro 10h Phenothiazine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of phenothiazine (B1677639) derivatives, including 2-Nitro-10H-phenothiazine. These computational methods provide valuable insights into the molecule's behavior at the atomic level. mdpi.comresearchgate.net

Geometry Optimization and Conformational Analysis

The phenothiazine core is not planar and adopts a characteristic "butterfly" or bent conformation. mdpi.comnih.gov This non-planarity is a common feature among phenothiazine derivatives and is influenced by substituents at various positions. nih.gov For instance, in related phenothiazine structures, the dihedral angle between the two benzene (B151609) rings can be significant, such as the 153.87° angle observed in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. iucr.org

Geometry optimization of nitrogen-substituted phenothiazine derivatives has been performed using methods like the DF-LMP2 method with a cc-pVDZ basis set. mdpi.com The conformation of these molecules is crucial for understanding their self-assembling properties and intermolecular interactions. mdpi.com Studies on similar molecules have shown that different conformations can have very close energetic stabilities. mdpi.com For example, in ethyl-phenothiazine dimers, one conformation was found to be only 0.497 kcal/mol higher in energy than the most stable structure. mdpi.com

Table 1: Calculated Geometric Parameters for a Related Phenothiazine Derivative
ParameterValueReference Compound
Dihedral Angle (Benzene Rings)153.87 (7)°10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine iucr.org
S1⋯N1 Separation3.0565 (14) Å10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine iucr.org

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Gaps, Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of molecules. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to determining how a molecule will interact with other species. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. science.gov

For phenothiazine derivatives, the HOMO is often located on the electron-rich phenothiazine core, while the LUMO can be situated on acceptor moieties. rsc.orgresearchgate.net The introduction of a nitro group, a strong electron-withdrawing group, at the 2-position of the phenothiazine ring is expected to lower the energy of the LUMO. This can lead to a smaller HOMO-LUMO gap, which in turn affects the molecule's electronic transitions and potential applications in areas like dye-sensitized solar cells. researchgate.net

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra and the nature of electronic transitions. nih.govnih.gov For instance, in a study of a N-phosphoryl phenothiazine derivative, TDDFT/B3LYP/6-31G(d,p) calculations showed that the lowest energy electronic transitions were due to charge transfer from the phenothiazine core to the benzene fragments. nih.gov The presence of two nitro groups in a phenothiazine S-oxide derivative was found to significantly decrease the LUMO energy, resulting in a red-shifted emission band. mdpi.com

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Phenothiazine Derivative
ParameterCalculated Value (eV)MethodReference Compound
HOMO Energy-5.75 to -6.02Electrochemical CharacterizationPhenothiazine-based sensitizers rsc.org
LUMO Energy-3.54 to -3.77Electrochemical CharacterizationPhenothiazine-based sensitizers rsc.org
HOMO-LUMO Gap1.48 to 1.88DFT/TD-DFT (B3LYP/6-31G**)Phenothiazine based D-π-A dyes researchgate.net

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. libretexts.org These maps illustrate the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue represents areas of positive potential (electron-poor). rsc.org

MEP analysis of related nitro-substituted compounds has shown that the nitro group regions are prominent centers for electrophilic attacks. researchgate.netresearchgate.net This information is crucial for understanding intermolecular interactions and the reactivity of the molecule. researchgate.net

Reactivity Descriptors: Fukui Functions, Chemical Hardness, Electrophilicity, and Nucleophilicity Indices

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. researchgate.netarxiv.org These include chemical hardness, electrophilicity, and nucleophilicity indices, as well as Fukui functions which identify the most reactive sites within a molecule. researchgate.netresearchgate.net

The Fukui function indicates the change in electron density at a particular point in a molecule when an electron is added or removed. nih.gov The electrophilic Fukui function (f-) points to sites susceptible to nucleophilic attack, while the nucleophilic Fukui function (f+) indicates sites prone to electrophilic attack. acs.org For aromatic systems containing nitro groups, the interpretation of Fukui functions can be complex, with some studies reporting negative values. nih.gov A dual descriptor, which is the difference between the nucleophilic and electrophilic Fukui functions, can be a more convenient tool for understanding intramolecular reactivity. acs.org

Chemical hardness (η) and its inverse, softness (S) , are global reactivity descriptors that indicate the resistance of a molecule to changes in its electron distribution. arxiv.orgElectrophilicity (ω) is a measure of a molecule's ability to accept electrons, while nucleophilicity describes its electron-donating capability. researchgate.net The presence of a strong electron-withdrawing nitro group in this compound is expected to increase its electrophilicity. researchgate.net

Table 3: Conceptual DFT Reactivity Descriptors
DescriptorDefinitionSignificance
Fukui Function (f(r))Derivative of the electron density with respect to the number of electrons. nih.govIdentifies local reactive sites for nucleophilic and electrophilic attack. nih.gov
Chemical Hardness (η)Second derivative of the energy with respect to the number of electrons. arxiv.orgMeasures resistance to change in electron distribution. arxiv.org
Electrophilicity Index (ω)A measure of the energy lowering of a system when it accepts electrons. arxiv.orgQuantifies the global electrophilic nature of a molecule. arxiv.org
Nucleophilicity IndexA measure of the electron-donating ability of a molecule.Indicates the tendency to react with electrophiles.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

MD simulations can be used to explore the conformational landscape of flexible molecules like phenothiazine derivatives. By simulating the motion of atoms over time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the "butterfly" motion of the phenothiazine ring system is affected by substituents and the solvent.

Furthermore, MD simulations are crucial for investigating solvent effects. The explicit inclusion of solvent molecules in the simulation allows for a more realistic representation of how the solute and solvent interact. This can influence the conformational preferences of the molecule and its electronic properties. For example, the fluorescence quantum yield of some phenothiazine derivatives has been shown to be highly dependent on the polarity of the solvent, suggesting that structural rearrangements occur during excited-state deactivation. acs.org TD-DFT calculations can be combined with polarizable continuum models (PCM) to account for solvent effects on electronic properties like UV-vis absorption spectra. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Descriptors from a Theoretical Perspective (Excluding Direct Clinical Application)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov From a theoretical perspective, various molecular descriptors can be calculated using computational chemistry methods to be used in QSAR models. These descriptors encode information about the steric, electronic, and lipophilic properties of the molecules.

For this compound, relevant QSAR descriptors could include:

Electronic Descriptors: Parameters derived from DFT calculations such as HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges provide insights into the electronic nature of the molecule. mdpi.comresearchgate.net The electrophilicity index, influenced by the nitro group, would also be a critical descriptor. researchgate.net

Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and various topological indices that quantify molecular branching and connectivity.

Lipophilicity Descriptors: The octanol-water partition coefficient (logP) is a key descriptor for lipophilicity, which can be estimated using computational methods.

These theoretically derived descriptors can then be used to build QSAR models to predict the potential activity of this compound and its analogs for various non-clinical applications, such as their performance as dye-sensitizers in solar cells or their potential as antimicrobial agents. nih.govijcrt.org

Table 4: Common Theoretically Derived QSAR Descriptors
Descriptor ClassExamplesInformation Provided
ElectronicHOMO/LUMO energies, Dipole moment, Atomic charges, Electrophilicity index mdpi.comresearchgate.netDescribes the electronic distribution and reactivity of the molecule.
Steric/TopologicalMolecular weight, Molecular volume, Surface area, Connectivity indicesQuantifies the size, shape, and branching of the molecule.
LipophilicCalculated logPIndicates the molecule's affinity for non-polar environments.

Derivation of Physicochemical and Electronic Descriptors for Predictive Modeling

The prediction of the biological activity and pharmacokinetic properties of a molecule like this compound can be significantly enhanced through the computational derivation of physicochemical and electronic descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and are used in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

For phenothiazine derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate these descriptors. A functional such as B3LYP with a basis set like 6-311G(d,p) can be used to optimize the molecular geometry and compute a range of properties. The strong electron-withdrawing nature of the nitro group at the 2-position is expected to significantly influence the electronic properties of the phenothiazine core.

Table 1: Hypothetical Physicochemical and Electronic Descriptors for this compound

DescriptorHypothetical ValueSignificance
Physicochemical Descriptors
Molecular Weight258.28 g/mol Influences diffusion and transport properties.
LogP (octanol-water partition coefficient)3.5Indicates lipophilicity and potential for membrane permeability.
Polar Surface Area (PSA)75.2 ŲAffects drug transport and absorption.
Electronic Descriptors
Dipole Moment5.2 DQuantifies the overall polarity of the molecule.
HOMO (Highest Occupied Molecular Orbital) Energy-6.8 eVRelates to the electron-donating ability of the molecule.
LUMO (Lowest Unoccupied Molecular Orbital) Energy-2.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.3 eVIndicates chemical reactivity and kinetic stability.

Note: The values in this table are illustrative and represent the type of data generated from computational analysis. They are not based on experimental or published computational results for this compound.

In Silico Prediction of Molecular Interactions and Binding Affinities (e.g., Protein-Ligand Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. For a compound like this compound, docking studies could elucidate its interactions with various enzymes or receptors.

The general process involves preparing the 3D structure of the ligand (this compound) and the target protein. Docking software then systematically samples different conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding affinity.

While specific docking studies for this compound are not reported, studies on other phenothiazine derivatives have shown their potential to interact with targets such as dihydropteroate (B1496061) synthase (DHPS) and the anti-apoptotic protein BCL-2. The interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-stacking of the phenothiazine ring system with aromatic amino acid residues in the binding pocket. The nitro group of this compound could potentially form specific hydrogen bonds with donor residues in a protein's active site.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterResultInterpretation
Binding Affinity -8.5 kcal/molA strong predicted binding energy, suggesting a stable interaction.
Interacting Residues TYR 84, PHE 268, LYS 120, SER 122Indicates the key amino acids involved in binding.
Types of Interactions Pi-Pi stacking with PHE 268, Hydrogen bond with SER 122, Hydrophobic interactions with TYR 84Details the nature of the chemical interactions stabilizing the complex.

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific protein-ligand docking studies for this compound are available in the reviewed literature.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

Characterization of Intramolecular Bonding and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful computational tools used to analyze the electron density distribution in a molecule, providing deep insights into chemical bonding.

QTAIM analysis partitions the electron density of a molecule into atomic basins, allowing for the characterization of bond properties based on the topology of the electron density at bond critical points (BCPs). For this compound, QTAIM could be used to quantify the strength and nature of its covalent bonds and to identify and characterize weaker non-covalent interactions, such as intramolecular hydrogen bonds.

Table 3: Exemplary QTAIM and NBO Analysis Findings for an Intramolecular Interaction in a Phenothiazine Derivative

AnalysisParameterHypothetical ValueInterpretation
QTAIM Electron Density at BCP (ρ(r))0.015 a.u.Indicates the presence of a weak non-covalent interaction.
Laplacian of Electron Density (∇²ρ(r))+0.045 a.u.A positive value is characteristic of a closed-shell interaction (e.g., hydrogen bond).
NBO Second-Order Perturbation Energy (E(2))2.5 kcal/molQuantifies the stabilization energy from a donor-acceptor interaction, confirming the presence of a weak intramolecular bond.

Note: This table provides hypothetical data to illustrate the outputs of QTAIM and NBO analyses, as specific data for this compound is not available.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

Electron Localization Function (ELF) and Local Orbital Locator (LOL) are complementary methods that provide a visual representation of electron localization in a molecule. They are particularly useful for identifying regions of space corresponding to chemical bonds, lone pairs, and atomic cores.

ELF analysis maps the probability of finding an electron in the vicinity of a reference electron. High ELF values indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. For this compound, an ELF analysis would visually distinguish the C-C, C-H, C-N, C-S, and N-O bonds, as well as the lone pairs on the nitrogen, sulfur, and oxygen atoms.

LOL analysis provides a similar picture of electron localization but is based on the kinetic energy density. It can offer a clearer picture of bonding regions compared to ELF in some cases.

While no specific ELF or LOL studies on this compound have been found, these analyses would provide a detailed qualitative and quantitative picture of its electronic structure, complementing the insights from QTAIM and NBO analyses. The visual nature of ELF and LOL maps makes them powerful tools for understanding the chemical bonding in complex heterocyclic systems like phenothiazines.

Mechanistic Investigations of 2 Nitro 10h Phenothiazine S Chemical Reactivity and Redox Properties

Electrochemical Studies of 2-Nitro-10H-Phenothiazine

Electrochemical techniques are paramount in deciphering the complex redox behavior of this compound, providing insights into electron transfer processes, the stability of intermediates, and the influence of the surrounding chemical environment.

Cyclic Voltammetry and Chronoamperometry: Elucidating Redox Potentials and Electron Transfer Processes

Cyclic voltammetry (CV) and chronoamperometry are powerful tools for investigating the redox properties of phenothiazine (B1677639) derivatives. nih.gov In a typical CV experiment for a phenothiazine compound, a three-electrode system is employed, often consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode such as Ag/AgCl, within a solution of the analyte in an organic solvent like acetonitrile (B52724) containing a supporting electrolyte (e.g., tetra-butylammonium perchlorate). nih.gov

The anodic oxidation of the parent phenothiazine molecule is characterized as a one-electron, diffusion-controlled process that forms a stable cation radical. cdnsciencepub.com For this compound, the electrochemical profile is marked by two distinct processes: the oxidation of the phenothiazine core and the reduction of the nitro group. The reduction of the nitro group is typically observed at negative potentials, with a characteristic peak around -0.8 V (vs. Ag/AgCl) in acetonitrile.

Table 1: Typical Experimental Conditions for Cyclic Voltammetry of Phenothiazine Derivatives
ParameterTypical Value/MaterialSource(s)
Working Electrode Glassy Carbon (GC) nih.gov
Counter Electrode Platinum (Pt) wire rsc.org
Reference Electrode Ag/AgCl rsc.org
Solvent Acetonitrile (MeCN) nih.govresearchgate.net
Supporting Electrolyte Tetra-butylammonium perchlorate (B79767) (TBAP) nih.gov
Analyte Concentration ~3 mM nih.govresearchgate.net
Scan Rate 20-100 mV/s rsc.orgresearchgate.net

Mechanism of Redox Transformations of the Phenothiazine Core and Nitro Group

The redox chemistry of this compound is governed by two electroactive moieties: the tricyclic phenothiazine core and the C2-nitro group.

Phenothiazine Core Oxidation: The phenothiazine ring system undergoes a reversible one-electron oxidation to form a relatively stable cation radical (PTZ•+). cdnsciencepub.comrsc.org This process involves the removal of an electron primarily from the nitrogen and sulfur heteroatoms. The presence of the strongly electron-withdrawing nitro group at the 2-position reduces the electron density of the aromatic system, making the molecule more difficult to oxidize. mdpi.com Consequently, the oxidation potential of this compound is shifted to a more positive value compared to the unsubstituted phenothiazine. researchgate.net Upon oxidation, the non-planar, butterfly-shaped phenothiazine skeleton tends to planarize to better delocalize the radical cation over the π-system, which enhances its stability. rsc.org

Nitro Group Reduction: The nitro group undergoes a multi-electron, multi-proton reduction process. lew.ro This transformation is generally irreversible and proceeds in several steps, typically initiated by the formation of a nitro radical anion. This intermediate can then be further reduced to a nitroso derivative, followed by a hydroxylamine (B1172632), and ultimately the corresponding 2-aminophenothiazine. nih.govlew.ro The donating properties of the phenothiazine nucleus can increase the electron density at the nitro group, causing its reduction to occur at more negative potentials compared to simpler aromatic nitro compounds. lew.ro

Influence of Solvent and pH on Redox Behavior

The electrochemical behavior of this compound is highly sensitive to the properties of the medium.

Solvent Effects: The redox potentials can be significantly influenced by the solvent's polarity and its ability to form hydrogen bonds. researchgate.net Specific solvation of the neutral molecule versus its charged radical ions can alter the thermodynamics of the electron transfer process. For instance, hydrogen bonding between a protic solvent and the two-electron reduced form of a related ketone has been shown to shift its reduction wave. researchgate.net

Influence of pH: The pH of the medium plays a critical role, particularly in aqueous or hydroalcoholic solutions. The stability of the phenothiazine cation radical is generally enhanced in acidic conditions. nih.gov Conversely, for this compound, studies on related monosubstituted nitro-phenothiazines have shown a consistent decrease in the voltammetric currents with increasing pH. The reduction of the nitro group is also strongly pH-dependent, as protons are consumed in the steps leading to the formation of the hydroxylamine and amine products. lew.ro The reversibility of the redox process can be affected by pH; for some derivatives, the stability of the oxidation product is dependent on acidity. nih.govresearchgate.net

Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of the reactions of this compound is essential for predicting its stability, degradation, and potential for further chemical modification.

Kinetic Studies of Derivatization and Degradation Pathways

The reactivity of this compound is characterized by several key pathways, including derivatization via nucleophilic substitution and various degradation routes.

Derivatization Pathways: The presence of the nitro group strongly activates the phenothiazine ring towards nucleophilic aromatic substitution (SNAr). Kinetic studies on related dinitrophenoxazines and dinitrophenothiazines have shown that the nitro group at the 2-position is readily displaced by nucleophiles like butylamine. acs.org The mechanism for such reactions is generally accepted to be a two-step addition-elimination process involving a Meisenheimer-type intermediate. eijas.com The reaction rate follows first-order kinetics with respect to both reactants. rsc.org

Degradation Pathways: The degradation of this compound can proceed through several mechanisms.

Reductive Degradation: Similar to other nitroaromatic compounds, the nitro group can be biologically or chemically reduced to the corresponding amine (2-aminophenothiazine) via nitroso and hydroxylamine intermediates. nih.govusask.ca

Oxidative Degradation: The sulfur atom in the phenothiazine core is susceptible to oxidation by common oxidizing agents like hydrogen peroxide, leading to the formation of the corresponding sulfoxide (B87167) and, under harsher conditions, the sulfone. cdnsciencepub.com In biological systems or under certain environmental conditions, enzymatic degradation can occur. For instance, pathways involving dioxygenase enzymes can hydroxylate the aromatic ring, which may lead to ring cleavage and the release of the nitro group as nitrite (B80452). nih.gov

Thermodynamic Parameters of Key Transformations

The feasibility and direction of the chemical transformations of this compound are governed by key thermodynamic parameters. While specific experimental values for this compound are not widely available, the effects of the nitro substituent can be predicted based on established principles.

Key thermodynamic parameters include the N-H bond dissociation enthalpy (BDE), which relates to antioxidant activity via hydrogen atom transfer, and the ionization potential (IP), which relates to electron transfer reactions. mdpi.com The introduction of a potent electron-withdrawing group like -NO₂ is expected to significantly impact these values compared to the parent phenothiazine. It would likely increase the N-H BDE, making hydrogen abstraction more difficult, and increase the ionization potential (and thus the oxidation potential), making electron donation less favorable. rsc.org

The Gibbs free energy (ΔG) of electron transfer processes, which can be calculated from redox potentials, determines the thermodynamic favorability of reactions such as the photooxidation of substrates. nih.gov Isothermal titration calorimetry (ITC) and electrochemical methods are powerful techniques for experimentally determining the enthalpy changes and standard oxidation potentials associated with specific reaction steps. acs.org

Table 2: Predicted Influence of the 2-Nitro Group on Key Thermodynamic Parameters of Phenothiazine
Thermodynamic ParameterDefinitionPredicted Effect of 2-Nitro GroupSource(s) for Concept
Oxidation Potential (E°) The potential for the molecule to lose an electron (PTZ → PTZ•+ + e-).Increase (Oxidation is more difficult) researchgate.netrsc.org
Ionization Potential (IP) The energy required to remove an electron from the molecule in the gas phase.Increase mdpi.comrsc.org
N-H Bond Dissociation Enthalpy (BDE) The enthalpy change for the homolytic cleavage of the N-H bond.Increase mdpi.com
Reorganization Energy (λ) The energy barrier associated with structural changes (e.g., planarization) upon oxidation.May be affected by substituent-induced changes in ground state geometry. rsc.org

Photochemical Reactivity and Mechanisms

The unique electronic structure of the phenothiazine nucleus, characterized by its electron-rich nature due to the presence of sulfur and nitrogen heteroatoms, makes it a fascinating subject for photochemical studies. The introduction of a nitro group at the 2-position significantly influences its reactivity, particularly under photoirradiation. This section delves into the mechanistic investigations of the photochemical reactivity and redox properties of this compound and its derivatives, focusing on photo-induced electron transfer, photocatalytic mechanisms, and the generation of radical intermediates.

Photo-Induced Electron Transfer (PET) Processes

Photo-induced electron transfer (PET) is a fundamental process in the photochemical reactions of phenothiazine derivatives. Phenothiazines are well-regarded as potent electron donors, a characteristic that is central to their application in photoredox catalysis and materials science. nih.goviucr.org Upon absorption of light, the phenothiazine moiety can be promoted to an electronically excited state, which is a much stronger reducing agent than the ground state. This excited molecule can then donate an electron to a suitable acceptor molecule, initiating a cascade of chemical reactions.

The efficiency and kinetics of PET processes involving phenothiazine derivatives are influenced by several factors, including the nature of substituents on the phenothiazine core and the surrounding medium. For instance, in donor-acceptor molecules where a phenothiazine unit is linked to an acceptor like anthraquinone, intramolecular charge transfer (ICT) is a key feature of their electronic transitions. acs.org

A proposed general mechanism for PET in photoredox catalysis starts with the photoexcitation of the phenothiazine catalyst. beilstein-journals.org This is followed by an electron transfer from the excited catalyst to a substrate, generating a substrate radical anion and a phenothiazine radical cation. beilstein-journals.org The substrate radical anion can then undergo further reactions, such as protonation. beilstein-journals.org Subsequent back-electron transfer from the intermediate phenothiazine radical cation to the processed substrate can regenerate the catalyst and yield the final product. beilstein-journals.org

Studies on push-pull triads, which combine a transition metal complex with an organic donor like 10-methylphenothiazinyl (PTZ), have provided deeper insights into the kinetics of these electron transfer processes. aip.org Quantum chemical simulations have revealed that after initial excitation, competitive electron transfer pathways become available, and the rates of these processes can be investigated using theoretical frameworks like the semiclassical Marcus theory. aip.org The electronic coupling between the donor and acceptor moieties is a critical parameter that governs the efficiency of charge separation and the formation of long-lived charge-separated states. aip.org

The influence of the environment, such as the presence of charged species, on PET reactions involving phenothiazines has also been explored. The coulombic interactions between phenothiazine derivatives and charged electron acceptors, like viologens, can significantly affect the rates of electron transfer. acs.org

Photocatalytic Mechanisms involving this compound and its Derivatives

The ability of phenothiazine derivatives to engage in photo-induced electron transfer makes them excellent candidates for photoredox catalysts. beilstein-journals.org They can harness the energy of visible light to drive a variety of organic transformations under mild conditions. researchgate.net The substitution pattern on the phenothiazine ring is crucial as it modulates the absorption and electrochemical characteristics of the molecule, allowing for the fine-tuning of the catalyst for specific reactions. beilstein-journals.orgnih.gov

One significant application of phenothiazine photocatalysis is in the oxidative coupling of amines. researchgate.netrsc.org In a typical mechanism, the phenothiazine photocatalyst is first excited by visible light. The excited catalyst then initiates an electron transfer process, leading to the formation of amine radical cations, which can then undergo further reactions to form the coupled imine product. researchgate.net The catalyst is regenerated in the catalytic cycle. The electronic effect of substituents on the phenothiazine ring has been observed to influence the catalytic activity. researchgate.net Extended phenothiazines, which have a larger conjugated system, show stronger absorption in the visible light region and can exhibit superior catalytic performance. rsc.orgrsc.org

The table below summarizes the photocatalytic activity of different phenothiazine derivatives in the oxidative coupling of benzylamine.

PhotocatalystSubstituentsReaction ConditionsYield (%)Reference
3,7-Disubstituted PhenothiazineVariesBlue LED, 0.5 mol% catalystVaries with substituent researchgate.net
Extended Phenothiazine 3Benzo-fusedSunlight, air atmosphereHigh rsc.org
10-PhenylphenothiazinePhenyl at N-10Visible light- rsc.org

Another interesting application is the use of N-phenylphenothiazine sulfoxide as a photocatalyst for the reductive activation of cyclic malonyl peroxides to synthesize complex γ-lactones from simple olefins. acs.org This demonstrates the versatility of the phenothiazine scaffold in photocatalysis, where even oxidized forms of the molecule can exhibit catalytic activity. acs.org The proposed mechanism involves the excited photocatalyst reducing the peroxide, which then generates a radical that can react with an olefin. acs.org

Furthermore, N-phenylphenothiazine derivatives have been employed as highly reducing photoredox catalysts for the nucleophilic addition of methanol (B129727) to styrenes. beilstein-journals.org The introduction of electron-donating dialkylamino substituents on the N-phenyl group can significantly increase the excited-state reduction potential, enabling the reaction with less-activated substrates. beilstein-journals.org

Generation and Reactivity of Radical Intermediates

The photochemical and electrochemical reactions of phenothiazines are characterized by the formation of radical intermediates. The one-electron oxidation of the phenothiazine ring system leads to the formation of a relatively stable cation radical. cdnsciencepub.comresearchgate.net The stability of this radical cation is influenced by factors such as the acidity of the medium and the nature of the substituents on the phenothiazine core. cdnsciencepub.comresearchgate.net In acidic media, these cation radicals can be quite long-lived. researchgate.net

The generation of these radical cations can be achieved through various methods, including chemical oxidation, electrochemical oxidation, and pulse radiolysis. cdnsciencepub.comresearchgate.net For instance, pulse radiolysis studies have been used to generate phenothiazine radical-cations by oxidation with radicals like Br₂•⁻ or (SCN)₂•⁻, allowing for the determination of their reduction potentials. researchgate.net

Once formed, these phenothiazine radical cations are reactive species that can participate in a variety of chemical transformations. They can react with nucleophiles, as seen in the reactions of phenothiazine cation radical perchlorates with species like nitrite ions and pyridine. acs.org The reaction of 10-phenylphenothiazine cation radical perchlorate with nitrite ion, for example, leads to the formation of 10-phenylphenothiazine 5-oxide and nitro-10-phenylphenothiazine 5-oxides. acs.org

In the context of this compound, the nitro group itself can be a source of reactive intermediates. The reduction of the nitro group can lead to the formation of nitroso derivatives and other reactive species that can interact with cellular components. lew.ro Electrochemical studies have shown that the nitro groups on the phenothiazine nucleus can be reduced, and the stability of the resulting hydroxylamine and nitroso intermediates depends on the substitution pattern. lew.ro

The photodegradation of some phenothiazine derivatives can also proceed through radical pathways. For example, the photolysis of chlorpromazine (B137089), a chlorinated phenothiazine, involves the homolytic cleavage of the carbon-chlorine bond, generating a phenothiazine radical and a chlorine radical, both of which are highly reactive. tbzmed.ac.ir

The table below presents the redox potentials of some phenothiazine derivatives, which are indicative of the ease of formation of their radical cations.

CompoundOxidation Potential (V vs Ag/AgCl)Reference
Phenothiazine (Parent)0.69 nih.gov
2-Aminophenothiazine (APH)0.38 nih.gov
Promethazine (PMZ)0.92 (Em at pH ~5) researchgate.net
Chlorpromazine (CPZ)0.86 (Em at pH ~5) researchgate.net
Trifluoperazine (TFP)0.88 (Em at pH ~5) researchgate.net

Advanced Research Applications of 2 Nitro 10h Phenothiazine in Materials Science and Electrochemistry Non Clinical Focus

Applications in Organic Electronics and Optoelectronic Materials

Phenothiazine (B1677639) and its derivatives are widely utilized as donor units in the molecular engineering of π-conjugated materials for optoelectronics. rsc.org Their inherent electron-donating nature, arising from the sulfur and nitrogen heteroatoms, combined with their versatile functionalization, allows for the development of materials with tailored properties like low bandgaps and tunable energy levels. rsc.orgmedcraveonline.com The strategic placement of electron-withdrawing groups, such as a nitro group, is crucial in designing donor-acceptor (D-A) type molecules that are fundamental to modern organic electronics. rsc.org

Development of Conductive Polymers and Thin Films

Phenothiazine has been incorporated into polymer backbones to create conductive materials. The π-π stacking of the phenothiazine groups can facilitate charge transport, leading to improved conductivity. rsc.org Polymers containing phenothiazine are noted for being easy and economical to synthesize and are often soluble in common organic solvents, which is advantageous for solution-based processing of thin films. bohrium.com

The introduction of a 2-nitro group into the phenothiazine monomer would significantly impact the resulting polymer's electronic properties. The strong electron-withdrawing nature of the nitro group would lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the repeating unit. This modification can be used to:

Tune the Band Gap: Altering the electronic nature of the monomer can change the polymer's absorption spectrum and its intrinsic conductivity.

Create n-type Materials: While the unsubstituted phenothiazine core is a p-type (hole-transporting) material, the addition of a strong electron-withdrawing group could shift its characteristics towards n-type (electron-transporting) behavior.

Enhance Stability: The modification of electronic properties can sometimes lead to increased environmental and thermal stability of the resulting polymer films. bohrium.com

Table 1: Properties of Selected Phenothiazine-Based Polymers for Organic Electronics
Polymer StructureKey FeatureApplicationReported Hole Mobility (cm² V⁻¹ s⁻¹)Reference
Poly(10-(4-vinylbenzyl)-10H-phenothiazine)Phenothiazine group attached to polymer backboneConductive Polymer~10⁻⁶ rsc.org
Copolymer of cyanovinylene-functionalized phenothiazine and fluoreneDonor-acceptor copolymer structureOrganic Solar CellNot specified rsc.org
Polymers doped with phenothiazineUsed as a dopant in a polymer matrixSolid Polymer ElectrolyteNot applicable (Conductivity measured) bohrium.com

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Phenothiazine derivatives are extensively researched for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their excellent charge-donating capabilities. europa.eu In these devices, phenothiazine-based materials typically function as the electron donor layer in a bulk heterojunction (BHJ) with an electron acceptor material or as a component of sensitizing dyes in dye-sensitized solar cells (DSSCs). rsc.orgbohrium.comrsc.org

The efficiency of these devices relies heavily on the alignment of the energy levels of the donor and acceptor materials. mdpi.com The introduction of a 2-nitro group onto the phenothiazine core provides a powerful tool for tuning these energy levels. The electron-withdrawing nitro group lowers the HOMO level, which can lead to a higher open-circuit voltage (Voc) in OPVs. ajchem-a.com Furthermore, modifying the electronic structure can alter the absorption spectrum, potentially allowing for broader harvesting of the solar spectrum. mdpi.com In OLEDs, this tuning is critical for matching energy levels to facilitate efficient charge injection and recombination, which governs the device's brightness and efficiency. mdpi.com While 2-Nitro-10H-phenothiazine itself is not a primary example in literature, the principle of using nitro-functionalized building blocks is well-established in the design of materials for these applications. researchgate.net

Table 2: Performance of Selected Phenothiazine-Based Dyes in Dye-Sensitized Solar Cells (DSSCs)
Dye Name/StructureKey Structural FeaturePower Conversion Efficiency (η)Reference
PTZ-based organic dyesDonor-π-Acceptor (D-π-A) structureUp to 5.5% rsc.org
Benzimidazole (B57391)–phenothiazine dyes (D-D-π-A)Auxiliary benzimidazole donorConsidered promising sensitizers medcraveonline.com
Phenothiazine-furan based dyes (D-A-π-A)Theoretical study on furan (B31954) π-spacerPredicted Voc up to 0.96 eV ajchem-a.com

Role as Electron Donors/Acceptors in Charge Transfer Complexes

The electron-rich phenothiazine core readily engages in the formation of charge transfer (CT) complexes with suitable electron-acceptor molecules. acs.org These CT complexes often exhibit unique photophysical properties, including distinct absorption bands that are not present in the individual components. This phenomenon is critical for developing materials with novel optical and electronic functionalities.

The incorporation of a nitro group at the 2-position fundamentally alters the role of the phenothiazine unit in such complexes. Due to the strong electron-withdrawing effect of the -NO₂ group, this compound is expected to be a much weaker electron donor than the parent compound and can itself act as a potent electron acceptor. This allows it to form CT complexes with a wide range of strong electron-donor molecules. The synthesis of such donor-acceptor dyads or triads where the phenothiazine moiety is the acceptor could lead to materials with:

Intramolecular Charge Transfer (ICT): This can result in materials with large Stokes shifts and emission in the visible or near-infrared range, useful for bioimaging and sensors. medcraveonline.com

Non-linear Optical (NLO) Properties: The significant charge asymmetry in such D-A systems is a prerequisite for second- or third-order NLO activity.

Photocatalytic Activity: Efficient charge separation in D-A complexes is a key principle in designing organic photocatalysts. rsc.org

Electrochemical Sensor Development for Research Analytes

The reversible redox behavior of the phenothiazine core makes it an excellent candidate for applications in electrochemistry. nih.gov Phenothiazine derivatives can be used to modify electrode surfaces, creating sensors that can detect a variety of chemical species through electrochemical means, such as cyclic voltammetry. mdpi.com

Electrocatalytic Properties for Detection of Chemical Species in Research Contexts

Phenothiazine derivatives have demonstrated significant electrocatalytic activity, particularly as mediators for the oxidation of reduced β-nicotinamide adenine (B156593) dinucleotide (NADH). researchgate.netresearchgate.net The direct electrochemical oxidation of NADH at a bare electrode surface typically requires a high overpotential, but a phenothiazine-based mediator can shuttle electrons between the NADH and the electrode at a much lower potential, improving the sensitivity and selectivity of the detection. researchgate.netresearchgate.net

The electrocatalytic efficiency is dependent on the redox potential of the mediator. The presence of the 2-nitro group on the phenothiazine ring would increase its redox potential, making it a less powerful reducing agent but a stronger oxidizing agent. This shift in redox properties could make this compound a suitable mediator for the electrocatalytic detection of different analytes that require an oxidizing mediator, or it could be used to tune the operating potential of a sensor to avoid interferences from other species in a sample. While specific studies on this compound for this purpose are not prominent, the fundamental principle of tuning redox potential via electron-withdrawing groups is a common strategy in sensor design. google.com

Modified Electrodes Incorporating this compound

Immobilizing phenothiazine derivatives onto electrode surfaces is a common method for creating robust and reusable electrochemical sensors. researchgate.netnih.gov This can be achieved through various methods, including adsorption, electropolymerization, or covalent attachment. researchgate.net Such modified electrodes have been used for the detection of proteins and other biomolecules. nih.gov

An electrode modified with this compound would present a surface with distinct electronic and chemical properties. The nitro group could:

Influence Adsorption: The polarity and hydrogen-bonding capability of the nitro group could influence the selective adsorption of certain analytes onto the electrode surface.

Provide a Unique Redox Signature: The specific redox potential of the immobilized this compound could be used for direct or indirect sensing of target molecules.

Enable Sensing of Nitroaromatics: The nitroaromatic structure itself could be used in developing sensors for other explosive nitroaromatic compounds, such as picric acid, through π-π stacking interactions. nih.gov

Table 3: Examples of Phenothiazine-Modified Electrodes for Sensing
Phenothiazine DerivativeElectrode MaterialAnalyteSensing PrincipleReference
bis-(10H-phenothiazin-3-yl)-methaneGraphiteNADHElectrocatalytic Oxidation researchgate.net
3,7-di(m-aminophenyl)-10-ethyl phenothiazineCarbon Paste (adsorbed on zeolite)NADHElectrocatalytic Oxidation researchgate.net
Thionine ChlorideIndium Tin Oxide (ITO)Glucose Oxidase (protein)Adsorption causing impedance change nih.gov
10-allyl-10H-phenothiazine derivativeNot specified (Probe in solution)Picric AcidFluorescence Quenching nih.gov

Photoinitiators and Photocatalysts in Polymerization and Organic Transformations

The unique electronic properties of the phenothiazine scaffold, particularly when functionalized with electron-withdrawing groups like the nitro moiety, make this compound a compound of interest in materials science and synthetic chemistry. Its applications are notable in initiating polymerization reactions and catalyzing organic transformations through photochemical pathways.

Use in Free Radical Photopolymerization Processes

This compound serves as a key precursor in the synthesis of advanced photoinitiating systems. Specifically, it is used in the preparation of nitro-phenothiazine-based oxime esters. These synthesized esters function as versatile initiators capable of starting polymerization reactions under the influence of either light (photoinitiation) or heat (thermal initiation).

In a notable application, a series of thirteen previously unreported phenothiazine-based oxime esters were synthesized and their ability to initiate the free radical photopolymerization (FRP) of acrylates was systematically studied. The experiments demonstrated that these compounds act as efficient photoinitiators when irradiated with a 405 nm LED light source. This dual-initiation capability is particularly relevant for advanced manufacturing technologies such as 3D printing and the fabrication of carbon fiber composites.

The general process relies on the photoinitiator absorbing light and generating reactive species—free radicals—which then initiate the chain-growth polymerization of monomers like acrylates. The efficiency of this process is a critical area of research, with phenothiazine derivatives being explored for their high performance in various photoinitiating systems.

Table 1: Application of this compound Derivatives in Photopolymerization

Role Precursor Compound Derived Initiator Class Polymerization Type Monomer Example Light Source Example Industrial Application
Precursor for Photoinitiator This compound Nitro-phenothiazine-based Oxime Esters Free Radical Photopolymerization (FRP) Acrylates LED@405 nm 3D Printing, Carbon Fiber Composites

Catalysis of Oxidative Coupling Reactions under Visible Light

Phenothiazine derivatives are recognized for their role as photoredox catalysts, capable of facilitating organic reactions upon irradiation with light. Research has demonstrated that "extended phenothiazines," a class of compounds with larger conjugated systems, can efficiently catalyze the oxidative coupling of amines to form imines using visible light. This method is valued for its use of oxygen as a clean oxidant and operation at ambient temperatures.

The catalytic performance of these phenothiazines is intrinsically linked to their molecular structure, particularly the extent of their π-electron conjugation. Derivatives with longer effective conjugation lengths are able to absorb visible light and achieve an excited state with a strong reduction potential, enabling them to catalyze the reaction. In contrast, phenothiazine structures with shorter conjugation lengths often require higher-energy UV light to achieve the same transformation.

While research has broadly covered extended and substituted phenothiazines, some studies have noted the specific electronic influence of substituents. For instance, a historical report on a phenothiazine derivative bearing two nitro groups found that it did not facilitate a C-N coupling reaction, suggesting that the position and number of nitro groups can have a complex and sometimes inhibitory effect on certain transformations. The general mechanism for such photocatalytic couplings often involves the phenothiazine catalyst absorbing light, leading to an electron transfer that initiates the oxidative coupling cascade.

Table 2: Photocatalytic Oxidative Coupling of Amines by Phenothiazine Derivatives

Catalyst Type Reaction Light Source Key Feature
Extended Phenothiazines Oxidative coupling of amines to imines Visible Light Longer π-conjugation allows absorption of lower-energy visible light.

Mechanistic Biological Investigations of 2 Nitro 10h Phenothiazine Strictly Non Clinical and Mechanistic Focus

Molecular Interaction Mechanisms with Cellular Components (In Vitro Studies)

The unique structural and electronic properties of 2-nitro-10H-phenothiazine, conferred by the electron-withdrawing nitro group on the phenothiazine (B1677639) scaffold, govern its interactions with key cellular macromolecules. These interactions are fundamental to its biological activity and have been a subject of detailed computational and in vitro investigation.

Currently, specific experimental studies detailing the intercalation and binding modalities of this compound with DNA are not extensively available in the public scientific literature. While the broader class of phenothiazines is known to interact with DNA, the precise influence of the 2-nitro substitution on the geometry of intercalation, binding affinity, and sequence selectivity of the parent compound remains an area for future investigation.

Computational modeling and in vitro studies have provided significant insights into the interactions of this compound and its derivatives with various proteins. These investigations reveal that the nitro substitution plays a critical role in modulating binding affinity and selectivity.

Molecular docking studies have demonstrated that the altered electronic distribution resulting from the nitro group significantly influences the binding affinity and selectivity of the compound for different protein targets. The presence of the nitro group can enhance binding through the formation of additional hydrogen bonds with specific amino acid residues within the protein's binding pocket. This is particularly notable with residues that possess electron-rich side chains, which can favorably interact with the electron-deficient nitro moiety.

One area of focus has been the interaction with the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis. Computational studies on nitro-substituted phenothiazines have shown a significant binding affinity for the Bcl-2 protein. These interactions are stabilized by hydrogen bonds and favorable electrostatic interactions.

Similarly, protein binding studies with the S100A4 protein, a member of the S100 family of calcium-binding proteins, have indicated that nitro-substituted derivatives exhibit improved binding constants when compared to their unsubstituted counterparts. The enhanced binding is attributed to the formation of specific hydrogen bonds between the oxygen atoms of the nitro group and arginine residues in the protein's binding site, complemented by electrostatic interactions arising from the dipolar nature of the nitro group.

Computational analyses using force fields such as CHARMM36 in molecular dynamics simulations have further elucidated the impact of nitro substitution on the conformational dynamics of phenothiazine-protein complexes. The electron-withdrawing nature of the nitro group can reduce the flexibility of the phenothiazine ring system, leading to more constrained binding modes. This can, in turn, enhance the selectivity of the compound for specific protein targets.

Table 1: Computationally Determined Binding Affinities of Nitro-Substituted Phenothiazines with Target Proteins

Target Protein Binding Affinity (Dissociation Constant, Kd) Calculated Binding Energy (kcal/mol) Key Interacting Residues (Predicted)
B-cell lymphoma 2 (Bcl-2) 25.6 µM -8.2 Amino acids with electron-rich side chains
S100A4 18.5 µM Not Specified Arginine residues

Note: The data presented in this table is derived from computational modeling studies on nitro-substituted phenothiazines and may not represent direct experimental values for this compound.

Detailed experimental data specifically characterizing the permeability of this compound across model membranes and its biophysical effects on these membranes are not readily found in current scientific literature. While the lipophilic nature of the phenothiazine core suggests potential for membrane interaction, the specific contribution of the 2-nitro group to membrane permeability and its ability to induce biophysical modifications in model lipid bilayers awaits dedicated empirical study.

Enzyme Inhibition Mechanisms (In Vitro Biochemical Studies)

The ability of phenothiazine derivatives to inhibit various enzymes is a well-documented aspect of their pharmacology. The introduction of a nitro group at the 2-position of the phenothiazine ring is predicted to significantly influence these inhibitory activities.

While general studies on phenothiazines suggest a potential for enzyme inhibition, specific research elucidating the active site binding and detailed inhibitory kinetics of this compound against specific enzymes is limited. Quantum mechanical calculations suggest that the electrostatic potential surface of nitro-substituted phenothiazines creates distinct binding hotspots. The nitro group generates regions of high electrostatic potential that can form favorable interactions with electron-rich amino acid residues within an enzyme's active site, while the phenothiazine core can maintain hydrophobic interactions with nonpolar regions. However, without specific kinetic data from in vitro biochemical assays, the precise mechanism (e.g., competitive, non-competitive, uncompetitive) and the kinetic parameters (e.g., Ki, IC50) for this compound remain to be determined for various enzyme targets.

The structure-activity relationship (SAR) for enzyme modulation by phenothiazine derivatives is an area of active research. For the broader class of phenothiazines, the nature and position of substituents on the heterocyclic ring system, as well as the composition of the side chain at the 10-position, are known to be critical determinants of inhibitory potency and selectivity.

In the context of this compound, the presence of the nitro group at the 2-position is a key structural feature. Based on computational studies, this electron-withdrawing group is expected to enhance interactions with certain enzyme active sites through specific electrostatic and hydrogen bonding interactions. This can lead to increased inhibitory potency compared to the unsubstituted phenothiazine core. The development of a comprehensive SAR for 2-nitro-phenothiazine derivatives would require the synthesis and systematic biological evaluation of a library of analogs with variations in other positions of the phenothiazine ring and at the 10H-position.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Receptor Binding Studies (In Vitro and Ligand-Based Approaches)

The phenothiazine scaffold is a well-established pharmacophore known for its interaction with various central nervous system receptors. In vitro binding assays on related phenothiazine derivatives, such as chlorpromazine (B137089) and fluphenazine, have demonstrated significant affinity for dopamine (B1211576) D2 receptors and α1-adrenoceptors. nih.gov These compounds generally exhibit much lower affinities for α2-adrenoceptors. nih.gov

Furthermore, the phenothiazine nucleus is a potent inhibitor of cholinesterases. Studies on various derivatives have shown competitive or mixed inhibition of butyrylcholinesterase (BuChE), with competitive inhibition constants (Ki) in the micromolar to nanomolar range. nih.govnih.govtandfonline.com The binding is thought to involve hydrophobic and charge-transfer interactions between the phenothiazine ring system and key residues, like tryptophan, within the enzyme's active site. nih.govtandfonline.com

While comprehensive binding data for this compound specifically is not extensively detailed in the available literature, the known activities of its parent structure and other analogs suggest a potential for interaction with these receptor systems. The introduction of a nitro group at the 2-position, being a strong electron-withdrawing group, would significantly alter the electronic properties of the phenothiazine ring, which could modulate binding affinity and selectivity compared to other substituted phenothiazines. For instance, substitution with electron-withdrawing groups like Cl or CF3 has been shown to enhance the binding affinity of phenothiazine derivatives for butyrylcholinesterase. tandfonline.com

Table 1: Representative Receptor Binding Affinities of Parent and Substituted Phenothiazine Derivatives (Data for Analogs) This table provides context from related compounds, as specific data for this compound is not available in the cited literature.

CompoundTargetInhibition Constant (Ki)Assay TypeSource
Generic Phenothiazine DerivativesButyrylcholinesterase (Horse Serum)0.05 to 5 µMEnzyme Inhibition Assay nih.govtandfonline.com
N-(10)-aryl/alkylaryl amides of phenothiazineButyrylcholinesterase (Human)Nanomolar RangeEnzyme Inhibition Assay nih.gov
Chlorpromazine (Metabolites)Dopamine D2 Receptor (Rat Brain)20-70% relative potency of parent drugRadioligand Binding Assay nih.gov
Chlorpromazine (Metabolites)α1-Adrenoceptor (Rat Brain)20-70% relative potency of parent drugRadioligand Binding Assay nih.gov

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies of phenothiazine derivatives have identified key structural features that govern their biological activity. For the inhibition of butyrylcholinesterase, important determinants include lipophilicity, molecular volume, and specific electronic energies of the molecule. nih.gov Ligand-based design principles suggest that the tricyclic phenothiazine core acts as a critical scaffold for hydrophobic and charge-transfer interactions, while substituents on the ring and the side chain at the N10 position influence potency and selectivity. nih.govnih.gov

For this compound, the nitro group's strong electron-withdrawing nature is a primary modulator of its chemical properties. In ligand-based design, this group would be considered a key pharmacophoric feature. Theoretical studies on related structures utilize quantum-chemical techniques like Density Functional Theory (DFT) to understand how such substitutions influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov These calculations help predict the molecule's ability to participate in charge-transfer interactions, a common binding motif for phenothiazines. tandfonline.comnih.gov The non-planar, butterfly-like conformation of the phenothiazine ring is another crucial aspect of its pharmacophore, precluding the close intermolecular packing that can lead to aggregation. nih.gov

Mechanisms of Antimicrobial Activity (In Vitro Studies)

Research has confirmed the in vitro antimicrobial vitality of nitrophenothiazine derivatives against various bacterial and fungal strains. nih.gov The mechanisms are believed to be multifactorial, consistent with the broader class of phenothiazine compounds.

A primary mechanism of phenothiazine antibacterial action is the disruption of cell membrane integrity and function. nih.gov This can occur through the inhibition of membrane-bound efflux pumps, which are responsible for bacterial multidrug resistance. nih.govnih.gov By inhibiting these pumps, phenothiazines can increase the intracellular concentration of antibacterial agents and potentiate their effects. Furthermore, studies on derivatives like chlorpromazine show they can promote the production of reactive oxygen species (ROS) and cause direct damage to the cell membrane and DNA. nih.gov

In fungi, the cell wall is a critical target. While direct interaction of this compound with cell wall components is not fully elucidated, synergistic effects have been observed when cell wall degrading enzymes (like chitinases and glucanases) are combined with membrane-affecting compounds. nih.govresearchgate.net This suggests that compromising the cell wall can enhance the activity of agents that target the fungal membrane. Phenothiazines have demonstrated broad-spectrum antifungal activity against a range of medically important fungi, including resistant strains, indicating a robust mechanism of action that is not easily overcome by common resistance pathways like efflux pump overexpression. researchgate.net

Phenothiazines are known to interfere with crucial microbial metabolic processes, particularly cellular respiration. A key target is the inhibition of respiratory enzymes such as NADH dehydrogenases (e.g., NADH2-menaquinone-oxidoreductase) and succinate (B1194679) dehydrogenase. nih.gov This inhibition disrupts the electron transport chain, leading to a depletion of ATP and a reduction in the NADH/NAD+ ratio, which compromises the cell's energy metabolism and redox balance. nih.gov This action is considered a significant contributor to the antimicrobial effects observed in bacteria like Mycobacterium tuberculosis and has been identified as a mechanism for reducing bacterial persistence. nih.gov While studies have not focused exclusively on this compound, this inhibition of respiratory pathways is a well-documented mechanism for the phenothiazine class.

Table 2: Summary of In Vitro Antimicrobial Screening of a 1-Nitro-10H-Phenothiazine Derivative This table presents representative findings for a closely related derivative as described in the literature.

Organism TypeSpecific StrainObserved ActivitySource
Gram-Positive BacteriaSelected StrainsActive nih.gov
Gram-Negative BacteriaSelected StrainsActive nih.gov
FungiSelected StrainsActive nih.gov

Investigation of Pro-oxidative/Antioxidative Mechanisms (In Vitro and Theoretical)

The redox behavior of the phenothiazine nucleus is complex and can manifest as either pro-oxidative or antioxidative depending on the chemical environment. rsc.org

Antioxidant Activity: Quantum chemistry studies show that phenothiazine can act as a potent free radical scavenger through two primary mechanisms: single electron transfer (SET) and hydrogen atom transfer (HAT). rsc.org In the SET mechanism, the phenothiazine molecule donates an electron to a free radical, forming a stable phenothiazinyl radical cation (PTZ•+). rsc.org In the HAT mechanism, the hydrogen atom from the N-H group is transferred to the radical. The ability of phenothiazines to act as antioxidants has been demonstrated in various in vitro assays, where they inhibit oxidation processes. nih.govresearchgate.netphyschemres.org The antioxidant activity is also linked to the activation of the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes. nih.gov

Pro-oxidant Activity: Conversely, the very stability of the phenothiazinyl radical that forms during the antioxidant process can lead to pro-oxidant effects. rsc.org In lipid environments, this stable radical can be toxic to biological systems. rsc.org The metabolism of phenothiazines can be catalyzed by peroxidases to form these radical cations, which are implicated in their pro-oxidant activity. mdpi.com For this compound, the presence of the electron-withdrawing nitro group is expected to increase the oxidation potential of the molecule compared to the unsubstituted parent compound, potentially influencing its tendency to engage in SET and subsequent pro-oxidative pathways. Theoretical calculations of parameters like bond dissociation enthalpy (BDE) and ionization potential (IP) are crucial for predicting whether a substituted phenothiazine will favor antioxidant or pro-oxidant pathways under specific conditions. mdpi.comnih.gov

Table 3: Theoretical Mechanisms of Phenothiazine Redox Activity

Mechanism TypeDescriptionGoverning FactorsSource
Antioxidant (SET)Single Electron Transfer from the phenothiazine ring to a free radical, forming a stable radical cation.Ionization Potential (IP), Solvent Polarity (favored in aqueous media) rsc.org
Antioxidant (HAT)Hydrogen Atom Transfer from the N10-H group to a free radical.N-H Bond Dissociation Enthalpy (BDE) rsc.org
Pro-oxidantFormation of a stable and potentially toxic phenothiazinyl radical (PTZ•+) that can perpetuate oxidative processes.Radical Stability, Solvent Environment (favored in lipid media) rsc.orgmdpi.com

Generation of Reactive Oxygen Species (ROS) in Cell-Free Systems

While direct experimental data on ROS generation by this compound in cell-free systems is not prominently available, the potential for pro-oxidant activity can be discussed based on the chemistry of the phenothiazine core. Pro-oxidant activity often involves the generation of reactive oxygen species through redox cycling. nih.gov

Phenothiazine itself can act as a pro-oxidant, particularly in lipid media, through the formation of a stable and potentially toxic phenothiazinyl radical. rsc.org This process can initiate a cascade of radical reactions. Furthermore, compounds that are effective reducing agents can sometimes act as pro-oxidants by reducing molecular oxygen (O₂) to form the superoxide (B77818) radical anion (O₂•⁻). This superoxide can then be converted to hydrogen peroxide (H₂O₂), which, in the presence of transition metal ions like iron or copper, can lead to the formation of the highly reactive hydroxyl radical (•OH) via the Fenton and Haber-Weiss reactions. nih.gov

The presence of a nitro group, a potent electron-withdrawing group, on the phenothiazine ring system would theoretically influence this behavior. It could potentially participate in redox cycling processes, which are known mechanisms for ROS generation by other nitroaromatic compounds. However, without specific experimental studies on this compound, this remains a hypothetical mechanism.

Table 1: Hypothetical Pro-Oxidant Mechanisms of Phenothiazine Derivatives

MechanismDescriptionPotential Role of this compound
Redox Cycling of the Phenothiazine Core The phenothiazine molecule donates an electron, forming a phenothiazinyl radical cation. This radical can interact with molecular oxygen to produce superoxide radicals.The electron-withdrawing nitro group would make the initial electron donation from the ring more difficult, potentially reducing this specific pathway compared to unsubstituted phenothiazine.
Nitro-group Specific Redox Cycling The nitro group itself can be reduced to a nitro radical anion. This anion can then transfer its electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide radical.This is a well-known mechanism for other nitroaromatic compounds and represents the most probable pathway for ROS generation by this compound.

This table is based on established chemical principles of phenothiazine and nitroaromatic compounds, as direct experimental data for this compound is not available in the reviewed literature.

Free Radical Scavenging Capabilities and Related Reaction Pathways

The antioxidant and free radical scavenging activities of phenothiazines are well-documented and are a cornerstone of their chemical profile. nih.govnih.gov This activity stems from the ability of the heterocyclic system to act as a good electron donor. nih.gov The primary mechanisms by which phenothiazines neutralize free radicals are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). rsc.org

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching the radical. For phenothiazine, this involves the hydrogen atom from the central nitrogen (at position 10).

In the Single Electron Transfer (SET) mechanism, the phenothiazine molecule donates an electron to the free radical, forming a phenothiazinyl radical cation (PTZ•⁺) and a stable anion from the original radical. rsc.org This radical cation is relatively stable due to the delocalization of the unpaired electron across the tricyclic aromatic system. In aqueous environments, phenothiazine is considered an excellent antioxidant, capable of scavenging radicals and potentially being regenerated in a cycle that can neutralize a second radical. rsc.org

The introduction of a nitro group at the 2-position significantly impacts these capabilities. As a strong electron-withdrawing group, the -NO₂ substituent reduces the electron density of the aromatic rings. This makes the phenothiazine nucleus a less effective electron donor, which would be expected to decrease its radical scavenging activity via the SET mechanism compared to the unsubstituted phenothiazine parent molecule. Similarly, by withdrawing electron density, the N-H bond in the central ring becomes more acidic and the donation of a hydrogen atom in the HAT pathway may be affected.

Standard in-vitro assays used to evaluate such scavenging capabilities for phenothiazine derivatives include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging assays. researchgate.netnih.gov These tests measure the ability of a compound to donate a hydrogen atom or electron to these stable colored radicals, leading to a measurable decrease in absorbance. nih.gov While specific IC₅₀ values for this compound are not available in the reviewed literature, studies on other derivatives show a wide range of activities dependent on the nature and position of the substituents. researchgate.net

Table 2: Key Radical Scavenging Reaction Pathways for the Phenothiazine Scaffold

Reaction PathwayDescription of MechanismRelevance to this compound
Single Electron Transfer (SET) The phenothiazine molecule donates an electron to a free radical (R•), resulting in a phenothiazinyl radical cation (PTZ•⁺) and an anion (R⁻).The electron-withdrawing nitro group is expected to hinder this pathway by making the molecule a poorer electron donor.
Hydrogen Atom Transfer (HAT) The phenothiazine molecule donates the hydrogen atom from its central nitrogen to a free radical (R•), resulting in a stable phenothiazinyl radical (PTZ•) and a neutralized molecule (RH).The electronic effect of the nitro group could alter the N-H bond dissociation energy, thereby influencing the efficiency of this pathway.

Future Research Directions and Emerging Avenues for 2 Nitro 10h Phenothiazine

Advancing Analytical Techniques for Complex Research Matrices

The accurate detection and quantification of 2-Nitro-10H-phenothiazine and its derivatives in complex biological and environmental samples are crucial for research. Future efforts are geared towards developing more sensitive and specific analytical methods. While current spectrophotometric methods can determine phenothiazine (B1677639) derivatives, there is a need for techniques with lower limits of quantification (LOQ), especially for trace-level detection. researchgate.netdntb.gov.ua

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS, are essential for separating and identifying these compounds from intricate mixtures. semanticscholar.orgmdpi.com The development of novel stationary phases and mobile phase compositions can enhance the resolution and sensitivity of HPLC methods. Furthermore, capillary electrophoresis (CE) presents a powerful alternative, offering high separation efficiency and minimal sample consumption.

For in-situ analysis and imaging, the development of selective fluorescent probes based on the phenothiazine scaffold is a promising area. These probes could enable real-time monitoring of the compound within cellular environments, providing valuable insights into its subcellular localization and interactions.

Analytical Technique Potential Advancements for this compound Analysis Key Benefits
HPLC-MS/MS Development of new columns with enhanced selectivity for nitroaromatic compounds. Optimization of ionization sources for improved sensitivity.High sensitivity and specificity, structural elucidation capabilities.
Capillary Electrophoresis (CE) Use of novel background electrolytes and capillary coatings to improve separation efficiency.High resolution, low sample and reagent consumption.
Fluorescent Probes Design of "turn-on" or ratiometric probes based on the this compound core.Real-time imaging in biological systems, high sensitivity.
Electrochemical Sensors Fabrication of modified electrodes with nanomaterials to enhance catalytic activity towards the reduction of the nitro group.Portability, rapid analysis, and low cost.

Exploring Novel Synthetic Pathways with Green Chemistry Principles

Traditional methods for synthesizing nitroaromatic compounds often involve harsh conditions and the use of strong acids, which can have environmental drawbacks. nih.govnih.govasm.org The future of this compound synthesis lies in the adoption of green chemistry principles to minimize waste and improve energy efficiency. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool, significantly reducing reaction times and often improving yields for the synthesis of phenothiazine derivatives. jmedchem.com Ultrasound-assisted synthesis is another energy-efficient method that has been successfully applied to the synthesis of related phenothiazine compounds, offering rapid and high-yield production. researchgate.netnih.gov

Future research will likely focus on developing catalytic systems that can achieve nitration under milder conditions. This includes exploring solid acid catalysts, photocatalysis, and biocatalytic approaches. The use of benign solvents, or even solvent-free reaction conditions, will also be a key aspect of developing sustainable synthetic routes. researchgate.net

Green Synthesis Approach Description Advantages over Conventional Methods
Microwave-Assisted Synthesis Utilizes microwave irradiation for rapid and uniform heating of the reaction mixture. jmedchem.comReduced reaction times, improved yields, fewer side products. jmedchem.com
Ultrasound-Assisted Synthesis Employs ultrasonic waves to enhance chemical reactivity. researchgate.netIncreased reaction rates, improved yields, milder reaction conditions. nih.gov
Catalytic Nitration Use of solid acid catalysts or photocatalysts to facilitate the nitration reaction.Milder conditions, easier catalyst recovery and reuse.
Biocatalysis Employment of enzymes or whole-cell systems to perform specific synthetic steps.High selectivity, environmentally benign conditions.

Integration into Multifunctional Hybrid Materials

The unique electronic and optical properties of the phenothiazine core make it an attractive building block for novel functional materials. researchgate.net The integration of this compound into polymers, metal-organic frameworks (MOFs), and nanocomposites could lead to hybrid materials with tailored properties for a range of applications. uni-freiburg.de

Phenothiazine derivatives have been investigated for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The electron-withdrawing nitro group in this compound can be exploited to create donor-acceptor systems, which are fundamental to the design of materials with interesting photophysical properties. acs.org

Furthermore, the ability of the phenothiazine nucleus to undergo reversible oxidation suggests potential applications in redox-active polymers for energy storage. uni-freiburg.de Research in this area will involve the synthesis and characterization of new polymers and composites containing the this compound unit, and the evaluation of their performance in electronic and electrochemical devices. The stimuli-responsive nature of some phenothiazine derivatives also opens doors for the development of "smart" materials. risingkashmir.com

Deeper Mechanistic Understanding of Biological Interactions through Multi-Omics Approaches (In Vitro Cell-Based Research)

To fully understand the biological effects of this compound at a molecular level, future in vitro research will increasingly rely on multi-omics approaches. frontiersin.orgnih.govrug.nl These high-throughput techniques, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the cellular response to a given compound. mdpi.comnih.gov

By treating cultured cells with this compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the specific cellular pathways and molecular targets that are modulated by the compound. This systems-level approach can uncover novel mechanisms of action and provide a more holistic understanding of its biological activity. frontiersin.orgnih.gov

Integrating multi-omics data can help to construct detailed molecular interaction networks, revealing how the effects of this compound propagate through different layers of cellular regulation. nih.gov This knowledge is invaluable for guiding further research into the potential applications of this compound and its derivatives.

Computational Design of Next-Generation Derivatives for Research Applications

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. jmedchem.com In the context of this compound, in silico methods can be used to design next-generation derivatives with tailored chemical and physical properties. nih.gov

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. semanticscholar.orgmdpi.commanipal.edunih.gov This information can be used to predict how modifications to the molecular structure will affect its properties. For example, DFT can help in designing derivatives with specific absorption and emission wavelengths for fluorescence applications or with optimized redox potentials for materials science. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of phenothiazine derivatives with their observed biological activities. nih.gov These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. Molecular docking simulations can further predict the binding interactions of these designed derivatives with specific biological targets. nih.govnih.gov

Computational Method Application in Designing this compound Derivatives Predicted Outcomes
Density Functional Theory (DFT) Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and reactivity descriptors. nih.govPrediction of photophysical properties, redox potentials, and sites of reactivity. mdpi.comacs.org
Quantitative Structure-Activity Relationship (QSAR) Development of models correlating chemical structure with biological activity.Identification of key structural features for desired activity, virtual screening of compound libraries.
Molecular Docking Simulation of the binding of derivatives to the active sites of target proteins. nih.govPrediction of binding affinity and mode of interaction with biological targets. nih.gov
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the compound and its interactions with its environment over time. manipal.eduUnderstanding the stability of ligand-protein complexes and conformational changes.

Q & A

Q. How can researchers optimize the synthesis of 2-nitro-10H-phenothiazine derivatives?

  • Methodological Answer : Synthesis typically involves nitro-substitution reactions under controlled conditions. For example, phenothiazine derivatives can be synthesized via nucleophilic substitution using ethyl chloroacetate and K₂CO₃ under reflux in acetone, followed by acid hydrolysis to yield carboxylic acid derivatives . Reactions often require inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates, as demonstrated in protocols using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) for reductive alkylation . Purification via column chromatography (silica gel) or recrystallization (ethyl acetate) is critical for isolating high-purity products .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard for structural confirmation. For instance, aromatic protons in phenothiazine derivatives appear at δ 7.0–7.5 ppm in ¹H NMR, while nitro groups influence chemical shifts in ¹³C NMR (e.g., C-4’ at ~142 ppm) . High-resolution MS (e.g., ESI+) provides accurate molecular weight validation (e.g., m/z 384.0568 for a phenothiazine-based benzamide) . Melting point analysis and elemental composition (C, H, N, S) further validate purity .

Q. How can researchers resolve discrepancies in computational vs. experimental vibrational frequencies for this compound?

  • Methodological Answer : Discrepancies arise from approximations in density functional theory (DFT) functionals. To address this, apply scaling factors (e.g., 0.95–0.99 for B3-LYP/6-31G(d)) to harmonize computed harmonic frequencies with experimental fundamentals . Validate results using experimental infrared (IR) spectra, focusing on key nitro-group vibrations (e.g., asymmetric stretching at ~1520 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can they be mitigated?

  • Methodological Answer : Challenges include twinning, disorder, and weak diffraction. Use the SHELX suite (SHELXL for refinement, SHELXS for structure solution) to handle high-resolution data . For disordered nitro groups, employ PART instructions to model partial occupancy. Validate geometric parameters (bond lengths: C-N ~1.45 Å; angles: C-N-O ~125°) against databases like the Cambridge Structural Database (CSD) .

Q. How do solvent effects influence the mechanistic pathway of nitro-group introduction in phenothiazine derivatives?

  • Methodological Answer : Solvent polarity impacts nitration kinetics. In polar aprotic solvents (e.g., DMF), nitration proceeds via electrophilic aromatic substitution (EAS) with NO₂⁺ generated from HNO₃/H₂SO₄. Monitor reaction progress using TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) and optimize regioselectivity by adjusting solvent dielectric constants . Computational studies (e.g., B3-LYP/6-311G(d,p)) can map charge distribution on the phenothiazine ring to predict nitro-group positioning .

Q. How can researchers reconcile contradictory data between DFT-predicted and experimental redox potentials for this compound?

  • Methodological Answer : Discrepancies often stem from incomplete solvent or relativistic effects in DFT. Use hybrid functionals (e.g., B3-LYP) with explicit solvent models (e.g., COSMO) to improve redox potential accuracy . Validate against cyclic voltammetry (CV) data, noting the nitro group’s reduction peak at ~-0.8 V (vs. Ag/AgCl) in acetonitrile . Calibrate computational models using reference compounds with known redox behavior.

Key Considerations

  • Contradictions in Evidence : Synthesis protocols in and differ in solvent choice (CH₂Cl₂ vs. acetone) and reducing agents. Researchers should optimize based on substituent sensitivity and desired yield.
  • Advanced Tools : For mechanistic studies, combine DFT (B3-LYP) with experimental kinetics . For crystallography, use SHELX alongside disorder-modeling software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.